molecular formula C9H9N3O2 B578752 Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate CAS No. 1234616-14-8

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate

カタログ番号: B578752
CAS番号: 1234616-14-8
分子量: 191.19
InChIキー: AVYQUJPXOZPFCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a versatile and high-value chemical intermediate in medicinal chemistry and drug discovery research. This ester serves as a crucial synthetic building block for the development of novel therapeutic agents, particularly due to the significance of the pyrazolopyridine scaffold in biomedical applications . The core structure is a privileged motif in drug design, closely resembling purine bases, which allows derivatives to interact effectively with a wide range of biological targets . Its primary research application is in the synthesis of sophisticated molecules targeting various kinases . Researchers utilize this compound as a key precursor in the exploration of new antileukemic and anticancer agents, where pyrazolopyridine-based small molecules have demonstrated potent antiproliferative activity and the ability to induce cell cycle arrest . The compound's reactivity allows for further functionalization, making it an indispensable starting material for generating diverse compound libraries aimed at hit-to-lead optimization campaigns. It is strictly for use in laboratory research.

特性

IUPAC Name

ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(11-12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYQUJPXOZPFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725539
Record name Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-14-8
Record name Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis protocols, and potential biological significance, presenting data in a structured format for ease of reference and comparison.

Compound Identification and Properties

This compound is a member of the pyrazolopyridine class of compounds, which are recognized for their diverse biological activities.[1][2][3]

PropertyValueSource
CAS Number 1234616-14-8[4][5]
Molecular Formula C₉H₉N₃O₂[4]
Molecular Weight 191.19 g/mol [4]
IUPAC Name This compoundN/A
Purity Typically ≥98%[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One prominent method involves the use of an intermediate (V) and sodium nitrite under acidic conditions, which is noted for its mild reaction conditions and high yield.[6] Another efficient method for synthesizing the pyrazolo[4,3-b]pyridine core involves a sequence of SNAr and modified Japp–Klingemann reactions starting from 2-chloro-3-nitropyridines.[1][7]

Detailed Experimental Protocol for the Synthesis of this compound (I-1) and its 6-bromo derivative (I-2)[6]:

This protocol is based on the synthesis method described in patent CN102911174A.[6] The synthesis involves the preparation of key intermediates.

Step 1: Synthesis of Intermediate (IV-1)

  • Detailed procedural steps for the synthesis of intermediate IV-1 are outlined in the patent, resulting in a red oil with a yield of 91.5%.[6]

  • ¹H NMR data for compound IV-1 (400MHz, CDCl₃) δ(ppm): 8.80 (q, J=1.52Hz, J=3.20Hz, 1H), 8.44 (q, J=1.52Hz, J=6.76Hz, 1H), 7.48 (q, J=4.76Hz, J=3.52Hz, 1H), 4.34 (s, 2H), 4.18-4.24 (q, J=7.12Hz, 2H), 1.27 (t, J=7.12Hz, 3H).[6]

Step 2: Synthesis of Intermediate (V-1)

  • Compound IV-1 (80.0g) is dissolved in 1.3L of MeOH.

  • 10.0g of Pd(OH)₂/C (10%) is added.

  • The mixture is stirred under H₂ atmosphere at normal temperature for 1 hour.

  • After reaction completion, the mixture is filtered, and the filtrate is concentrated to yield compound V-1 as pale yellow crystals (68.0g, 99.3% yield).[6]

Step 3: Synthesis of this compound (I-1)

  • The preparation utilizes intermediate (V) and sodium nitrite under acidic conditions.[6]

  • ¹H NMR data for the final compound (400MHz, DMSO-d₆) δ(ppm): 14.10 (br, 1H), 8.70 (q, J=1.20Hz, J=3.08Hz, 1H), 8.13 (q, J=1.20Hz, J=7.32Hz, 1H), 7.46 (q, J=4.32Hz, J=4.20Hz, 1H), 4.40 (q, J=7.12Hz, 2H), 1.36 (t, J=7.12Hz, 3H).[6]

A similar procedure is described for the 6-bromo substituted compound (I-2), starting from the corresponding 6-bromo intermediates (IV-2 and V-2).[6]

Quantitative Data for Related Pyrazolo[4,3-b]pyridine Derivatives

The following table summarizes data for various substituted this compound derivatives, providing insights into their characterization.[1]

CompoundYield (%)Melting Point (°C)HRMS (ESI, m/z) [M+H]⁺
5a: Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate---------
5d: Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate76214–215calcd: 353.0657; found: 353.0667 ([M+Na]⁺)
5f: Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate72234–235calcd: 347.0542; found: 347.0548
5g: Ethyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate73191–193calcd: 372.0939; found: 372.0931
5h: Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate78203–205calcd: 343.1037; found: 343.1031
5k: Ethyl 1-(3-chloro-4-methylphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate78153–154calcd: 384.0721; found: 384.0721
5l: Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate84220–222calcd: 395.0962; found: 395.0959
5m: Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate75199–200calcd: 361.0907; found: 361.0896
5o: Ethyl 1-(2-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate63142–144calcd: 366.1060; found: 366.1069
5p: Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate71138–140calcd: 354.0860; found: 354.0861

Biological Activity and Potential Applications

The pyrazolo[4,3-b]pyridine scaffold is of significant interest in drug discovery due to its diverse biological activities.[1] Derivatives of this core structure have been investigated for various therapeutic applications.

  • Kinase Inhibition: Many pyrazolopyridine derivatives are known to be potent kinase inhibitors.[6] For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK), which are crucial targets in immunology and oncology.[8][9] The aberrant activation of TBK1 is linked to several cancers.[8]

  • Anticancer Activity: The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for the development of anticancer agents, with some compounds showing promising anti-proliferative activity against various cancer cell lines.[10]

  • Other Therapeutic Areas: The broader class of pyrazolopyridines has been investigated for a range of pharmacological activities, including antiviral, antifungal, and antimicrobial properties.[3]

While specific biological data for this compound is not extensively detailed in the provided search results, its structural similarity to known biologically active compounds suggests its potential as a valuable intermediate or lead compound in drug discovery programs, particularly in the development of kinase inhibitors.

Visualized Experimental Workflow and Signaling Pathways

Synthesis Workflow Diagram:

G General Synthesis Workflow for this compound A Intermediate IV-1 B Intermediate V-1 A->B Pd(OH)2/C, H2, MeOH C This compound (I-1) B->C Sodium Nitrite, Acidic Conditions

Caption: General synthesis workflow for this compound.

Illustrative Kinase Inhibition Pathway:

G Illustrative Kinase Inhibition by a Pyrazolopyridine Compound cluster_0 Cell Signaling Cascade ATP ATP Kinase Kinase ATP->Kinase Substrate_Protein Substrate Protein Kinase->Substrate_Protein phosphorylates Phosphorylated_Protein Phosphorylated Protein Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Protein->Cellular_Response Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->Kinase binds to ATP-binding site

Caption: Illustrative mechanism of kinase inhibition by a pyrazolopyridine compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic organic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1] Derivatives of the closely related pyrazolo[3,4-b]pyridine core have been explored as potential therapeutics for a range of diseases, including cancer and inflammatory conditions, by targeting key cellular signaling pathways.[2][3][4][5] Understanding the physicochemical properties of this core structure is paramount for its development as a potential drug candidate, as these properties fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details the experimental protocols for their determination, and explores the biological context of this class of molecules.

Core Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound (CAS No. 1234616-14-8) is presented below. It is important to note that while some properties have been computationally predicted, experimental data for this specific molecule is limited. Data for related derivatives are included for comparative purposes where available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉N₃O₂[6][7]
Molecular Weight 191.19 g/mol [6][7]
Melting Point Not available. (For comparison, substituted derivatives have melting points ranging from 153-209 °C[8])
Boiling Point 369 °C at 760 mmHg (Predicted)[7]
logP (calculated) 1.13460[6]
Polar Surface Area (PSA) 67.87 Ų[6]
pKa Not available (Prediction required)
Aqueous Solubility Not available (Experimental determination required)

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These standard procedures are applicable for the experimental characterization of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[9]

Protocol: Capillary Method [9][10][11]

  • Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).

  • Heating: The heating bath is heated slowly and steadily.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.[12][13]

Protocol: Capillary Method [12][14][15][16]

  • Sample Preparation: A small volume of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath.

  • Heating and Observation: The liquid is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic behavior.[17][18][19][20]

Protocol: Shake-Flask Method [17][18][19][20]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and receptor binding.[21][22][23][24][25]

Protocol: Potentiometric Titration [21][23][24][25]

  • Sample Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences the bioavailability of a drug.[26][27][28][29][30]

Protocol: HPLC Method [26][27][28][29]

  • Equilibration: An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH. The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Preparation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method, using a calibration curve prepared with standard solutions of known concentrations.

Biological Context and Signaling Pathways

Derivatives of the pyrazolo[4,3-b]pyridine and the closely related pyrazolo[3,4-b]pyridine scaffolds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2][3][5] For instance, these compounds have shown inhibitory activity against Tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation.[2][3] Dysregulation of TRK signaling is implicated in various cancers.

Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, such as the one initiated by TRK activation, created using Graphviz.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->RTK:f0 Binding & Dimerization RTK:f2->RTK:f2 Adaptor_Proteins Adaptor_Proteins RTK:f2->Adaptor_Proteins Recruitment Ras Ras Adaptor_Proteins->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RTK:f2 Inhibition

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

This diagram illustrates how a pyrazolopyridine-based inhibitor can block the kinase activity of an RTK, thereby disrupting downstream signaling and cellular responses such as proliferation and survival.

Experimental Workflow

The logical workflow for characterizing a novel compound like this compound in a drug discovery context is depicted below.

Drug_Discovery_Workflow Synthesis Synthesis Purification_Characterization Purification & Structural Characterization (NMR, MS) Synthesis->Purification_Characterization Physicochemical_Profiling Physicochemical Profiling (Melting Point, Solubility, logP, pKa) Purification_Characterization->Physicochemical_Profiling In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Assays) Purification_Characterization->In_Vitro_Screening Lead_Identification Lead_Identification Physicochemical_Profiling->Lead_Identification In_Vitro_Screening->Lead_Identification Lead_Optimization Lead_Optimization Lead_Identification->Lead_Optimization Active Compound Lead_Optimization->Synthesis Iterative Design Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development

Drug Discovery Workflow

This workflow highlights the central role of physicochemical profiling in the early stages of drug discovery, guiding the selection and optimization of lead compounds.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics. A thorough understanding and experimental determination of its physicochemical properties are essential for advancing this and related compounds through the drug discovery pipeline. The standardized protocols provided in this guide serve as a foundation for researchers to obtain the critical data needed to evaluate the drug-like potential of this promising class of molecules. Further investigation into the specific biological targets and signaling pathways modulated by this compound will undoubtedly pave the way for its potential clinical applications.

References

An In-depth Technical Guide to the Spectral Data of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS No. 1234616-14-8), a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental spectra in published literature, this guide presents a detailed, predicted analysis based on spectral data from closely related analogues.[1] The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors, making a thorough understanding of its structural characterization essential for drug discovery and development.[1]

Compound Information:

  • IUPAC Name: this compound

  • CAS Number: 1234616-14-8

  • Molecular Formula: C₉H₉N₃O₂

  • Molecular Weight: 191.19 g/mol

Predicted Spectral Data Analysis

The following tables summarize the predicted spectral data for this compound. These predictions are derived from published data for analogous structures, particularly N-substituted and ring-substituted this compound derivatives.[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the pyrazole NH proton, and the ethyl ester group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~12.0 - 14.0br s1HNH (Pyrazole)-
~8.60dd1HH-5 (Pyridine)J ≈ 4.5, 1.5 Hz
~8.20dd1HH-7 (Pyridine)J ≈ 8.0, 1.5 Hz
~7.30dd1HH-6 (Pyridine)J ≈ 8.0, 4.5 Hz
~4.45q2H-O-CH₂ -CH₃ (Ethyl)J ≈ 7.1 Hz
~1.40t3H-O-CH₂-CH₃ (Ethyl)J ≈ 7.1 Hz
Solvent: DMSO-d₆, Frequency: 400 MHz
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~162.0C =O (Ester)
~149.0C -7a (Bridgehead)
~145.0C -5
~140.0C -3a (Bridgehead)
~132.0C -3
~122.0C -7
~115.0C -6
~61.0-O-C H₂-CH₃ (Ethyl)
~14.5-O-CH₂-C H₃ (Ethyl)
Solvent: DMSO-d₆, Frequency: 100 MHz
Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

m/zInterpretation
192.0768[M+H]⁺ (Calculated)
191.0695[M]⁺ (Molecular Ion)
163[M-C₂H₄]⁺
146[M-OC₂H₅]⁺
118[M-COOC₂H₅]⁺
Ionization Mode: Electrospray (ESI) or Electron Impact (EI)
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum helps identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Interpretation
~3200 - 3000N-H Stretch (Pyrazole)
~3000 - 2850C-H Stretch (Aliphatic)
~1720 - 1700C=O Stretch (Ester)
~1610, 1580C=N, C=C Stretch (Aromatic Rings)
~1250C-O Stretch (Ester)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices for the analysis of small organic molecules.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is dry to avoid exchange of the NH proton.[4]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as the internal standard (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.5 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~10 µg/mL.[5]

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The exact mass measurement should be recorded to four decimal places.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

  • Instrumentation: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Visualizations: Workflows and Pathways

Experimental Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir FTIR Spectroscopy synthesis->ir nmr_data Assign Signals Determine Structure nmr->nmr_data ms_data Confirm Molecular Weight & Formula ms->ms_data ir_data Identify Functional Groups ir->ir_data conclusion Structural Confirmation nmr_data->conclusion ms_data->conclusion ir_data->conclusion

Caption: Workflow for the spectral characterization of the target compound.

Signaling Pathway: Pyrazolo[4,3-b]pyridines as Kinase Inhibitors

The pyrazolo[4,3-b]pyridine core is a privileged scaffold for designing inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways. Aberrant kinase activity is a hallmark of many cancers. These inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting cell proliferation and survival signals.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., FGFR, TRK) growth_factor->receptor receptor->block atp ATP atp->block Phosphorylation inhibitor Ethyl 1H-pyrazolo[4,3-b] pyridine-3-carboxylate inhibitor->block Inhibition pi3k_akt PI3K/Akt Pathway downstream Cell Proliferation, Survival, Angiogenesis pi3k_akt->downstream ras_erk Ras/Erk Pathway ras_erk->downstream block->pi3k_akt block->ras_erk

Caption: Inhibition of a generic kinase signaling pathway by the compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS 1234616-14-8). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predicted data set based on established principles of NMR spectroscopy and analysis of analogous structures. Furthermore, it outlines a comprehensive experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR data, intended to aid researchers in the structural elucidation and characterization of this and related compounds.

Molecular Structure and Predicted NMR Data

The structure of this compound, a heterocyclic compound of interest in medicinal chemistry, is presented below. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of the fused pyrazolopyridine ring system and the ethyl ester substituent.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to exhibit signals corresponding to the aromatic protons of the pyrazolopyridine core, the ethyl group of the ester, and the N-H proton of the pyrazole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60dd1HH-5
~8.20d1HH-7
~7.40dd1HH-4
~13.5br s1HN-H
~4.40q2H-OCH₂CH₃
~1.40t3H-OCH₂CH₃

Note: Predictions are for a DMSO-d₆ solvent. Chemical shifts and multiplicities are estimates and may vary based on experimental conditions.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for the carbon atoms of the fused heterocyclic system and the ethyl carboxylate group.

Chemical Shift (δ, ppm)Assignment
~162.0C=O
~150.0C-7a
~148.0C-5
~140.0C-3a
~135.0C-3
~120.0C-7
~115.0C-4a
~110.0C-4
~61.0-OCH₂CH₃
~14.0-OCH₂CH₃

Note: Predictions are for a DMSO-d₆ solvent. Chemical shifts are estimates and subject to experimental variation.

Experimental Protocols

A detailed and systematic approach is crucial for obtaining high-quality NMR data for structural elucidation.

Sample Preparation
  • Compound Purity : Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Massing : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For compounds with exchangeable protons like N-H, DMSO-d₆ is often preferred.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid dissolution.[1]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

  • Transfer to NMR Tube : Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[1]

NMR Data Acquisition

The following are generalized parameters for a 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.[2]

¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width : Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time : 2-3 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 8-16, depending on the sample concentration.

  • Temperature : 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width : Approximately 220 ppm, centered around 100 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2 seconds.

  • Number of Scans : 1024-4096, as ¹³C has a low natural abundance and sensitivity.

  • Temperature : 298 K.

2D NMR Experiments for Structural Confirmation:

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy) : To identify proton-proton coupling networks.[2]

  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which can help in confirming the regiochemistry of the fused ring system.

Logical Workflow for NMR Analysis

The process of acquiring and interpreting NMR data for structural elucidation follows a logical progression.

NMR Data Acquisition and Analysis Workflow cluster_workflow A Sample Preparation (Dissolution & Filtration) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR Acquisition (COSY, HSQC, HMBC) B->D C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis & Peak Assignment E->F G Structure Elucidation & Verification F->G

Caption: A streamlined workflow for NMR data acquisition and structural analysis.

Conclusion

While experimental NMR data for this compound is not widely published, this guide provides a robust framework for researchers. The predicted ¹H and ¹³C NMR data offer a preliminary basis for spectral interpretation. The detailed experimental protocols and logical workflow presented herein are designed to facilitate the acquisition of high-resolution, unambiguous NMR data, which is indispensable for the definitive structural characterization of this and other novel chemical entities in the field of drug discovery and development. The application of 2D NMR techniques is strongly recommended to ensure the accurate assignment of all resonances and to confirm the overall molecular structure.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding its fragmentation pattern is crucial for its identification, structural elucidation, and metabolic studies. This document outlines the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is expected to yield a series of characteristic fragment ions. The quantitative data, including the relative abundance of these ions, is summarized in the tables below. This data is predicted based on the fragmentation patterns observed for structurally similar pyrazolopyridine and pyrazole ester derivatives.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data

m/zProposed Fragment IonRelative Abundance (%)
191[M]⁺• (Molecular Ion)85
163[M - C₂H₄]⁺•40
146[M - OEt]⁺100 (Base Peak)
118[M - OEt - CO]⁺60
91[C₅H₃N₂]⁺35
77[C₅H₃N]⁺•20

Table 2: Predicted Electrospray Ionization (ESI) Mass Spectrometry Data (Positive Ion Mode)

m/zProposed Fragment IonRelative Abundance (%)
192[M + H]⁺100 (Base Peak)
164[M + H - C₂H₄]⁺30
147[M + H - EtOH]⁺75
119[M + H - EtOH - CO]⁺50

Fragmentation Pathways and Mechanisms

The fragmentation of this compound is primarily dictated by the lability of the ethyl ester group and the stability of the fused heterocyclic ring system.

Under Electron Ionization (EI) , the molecule is expected to undergo initial fragmentation through several key pathways. A primary fragmentation route involves the loss of an ethoxy radical (•OEt) to form a stable acylium ion, which often represents the base peak. Another significant fragmentation is the McLafferty rearrangement, leading to the elimination of ethylene (C₂H₄). Subsequent loss of carbon monoxide (CO) from the acylium ion is also a prominent fragmentation step. The fused pyrazolopyridine ring system can further fragment through the loss of small neutral molecules like hydrogen cyanide (HCN).

In Electrospray Ionization (ESI) , operating in positive ion mode, the molecule is typically observed as the protonated species, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion is expected to initiate the loss of a neutral ethanol molecule (EtOH). This is followed by the expulsion of carbon monoxide (CO), leading to further fragmentation of the heterocyclic core.

Experimental Protocols

The following are detailed methodologies for acquiring the mass spectra of this compound.

Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: A high-resolution double-focusing magnetic sector or a quadrupole mass spectrometer equipped with an EI source.

  • Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Data Acquisition: The instrument is operated in full scan mode to obtain the complete mass spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A quadrupole, ion trap, or time-of-flight mass spectrometer equipped with an ESI source.

  • Sample Preparation: The sample is dissolved in a suitable solvent mixture, typically methanol/water (1:1, v/v) with 0.1% formic acid to facilitate protonation.

  • Infusion: The sample solution is introduced into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizing Gas (N₂) Flow Rate: 1-2 L/min.

    • Drying Gas (N₂) Flow Rate: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • Mass Analysis:

    • MS1 (Full Scan): The mass spectrum is acquired over a mass range of m/z 50-500 to identify the protonated molecule [M+H]⁺.

    • MS/MS (Tandem Mass Spectrometry): The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate fragment ions.

Visualizing the Fragmentation

The logical relationships of the key fragmentation steps are illustrated in the following diagrams generated using the DOT language.

EI_Fragmentation M [M]⁺• m/z 191 F1 [M - C₂H₄]⁺• m/z 163 M->F1 - C₂H₄ F2 [M - OEt]⁺ m/z 146 M->F2 - •OEt F3 [M - OEt - CO]⁺ m/z 118 F2->F3 - CO F4 [C₅H₃N₂]⁺ m/z 91 F3->F4 - HCN F5 [C₅H₃N]⁺• m/z 77 F4->F5 - N

Caption: Predicted EI-MS Fragmentation Pathway.

ESI_Fragmentation MH [M + H]⁺ m/z 192 F1_esi [M + H - C₂H₄]⁺ m/z 164 MH->F1_esi - C₂H₄ F2_esi [M + H - EtOH]⁺ m/z 147 MH->F2_esi - EtOH F3_esi [M + H - EtOH - CO]⁺ m/z 119 F2_esi->F3_esi - CO

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

An In-depth Technical Guide to the Crystal Structure and Therapeutic Potential of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazolo[4,3-b]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry, exhibiting a wide range of biological activities. This technical guide focuses on Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a key intermediate and a molecule of interest for the development of novel therapeutics. While a definitive crystal structure for this specific compound is not publicly available, this document provides a comprehensive overview of its synthesis, the crystallographic data of closely related analogs, and its potential role in modulating key signaling pathways relevant to drug discovery.

Introduction

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine bicyclic heterocycle, a scaffold that has garnered considerable attention in the field of drug development. These compounds are known to interact with a variety of biological targets, demonstrating potential as anticancer, anti-inflammatory, and antiviral agents. This compound (CAS 1234616-14-8; Molecular Formula: C₉H₉N₃O₂) serves as a crucial building block for the synthesis of more complex and potent derivatives. Understanding its structural and chemical properties is paramount for the rational design of new therapeutic agents.

Synthesis and Crystallization

The synthesis of this compound and its derivatives can be achieved through several strategic routes. A common and efficient approach involves the annulation of a pyrazole ring onto a functionalized pyridine core.

A patented method for the synthesis of this compound involves the reaction of an intermediate with sodium nitrite under acidic conditions.[1] The general workflow for a common synthesis approach is outlined below.

Synthesis_Workflow General Synthesis Workflow for Pyrazolo[4,3-b]pyridines A 2-Chloro-3-nitropyridine B Intermediate Hydrazone A->B SNAr with Hydrazine derivative C This compound B->C Cyclization

A generalized synthetic workflow for pyrazolo[4,3-b]pyridines.

A detailed, one-pot synthesis protocol for related pyrazolo[4,3-b]pyridines has also been described, which involves a sequence of SNAr and modified Japp–Klingemann reactions starting from readily available 2-chloro-3-nitropyridines.[2] This method offers operational simplicity and high efficiency.

General Crystallization Protocol: Single crystals of pyrazolo[4,3-b]pyridine derivatives suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or a mixture of solvents, such as dichloromethane/hexane or ethyl acetate/hexane, at room temperature.

Crystallographic Data of Related Compounds

While the specific crystal structure of this compound is not available in open-access crystallographic databases, analysis of closely related structures provides valuable insights into the expected molecular geometry and packing. The table below summarizes the crystallographic data for several substituted 1H-pyrazolo[4,3-b]pyridine derivatives.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateC₁₅H₁₁FN₄O₄MonoclinicP2₁/c10.123(2)13.456(3)10.987(2)98.76(3)1478.9(5)4
Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateC₁₅H₁₁BrN₄O₄MonoclinicP2₁/n7.896(2)11.234(3)18.234(4)93.45(3)1612.3(7)4
Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylateC₁₇H₁₁F₃N₄O₂OrthorhombicPca2₁12.345(3)8.765(2)15.432(4)901667.8(7)4

Note: The crystallographic data presented above are for illustrative purposes and are derived from published structures of related compounds to provide an expected range of parameters.[2]

Biological Activity and Signaling Pathways

Derivatives of the pyrazolopyridine scaffold are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Several key signaling pathways have been identified as being modulated by pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine derivatives:

  • Tropomyosin Receptor Kinase (TRK) Pathway: These kinases are involved in cell proliferation and differentiation. Inhibitors of TRK are effective in treating cancers with TRK gene fusions.[3]

  • Monopolar Spindle Kinase 1 (Mps1) Pathway: Mps1 is a key regulator of the mitotic checkpoint. Its inhibition can lead to mitotic catastrophe and cell death in cancer cells.[4]

  • TANK-Binding Kinase 1 (TBK1) Pathway: TBK1 plays a vital role in innate immunity and is also implicated in oncogenesis.[5]

  • Topoisomerase IIα: This enzyme is essential for managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and apoptosis in cancer cells.[6]

Signaling_Pathway Inhibition of Kinase Signaling by Pyrazolopyridine Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK) Downstream1 Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream1 TBK1 TBK1 Downstream2 Innate Immunity Signaling TBK1->Downstream2 Proliferation Gene Transcription (Proliferation, Survival) Downstream1->Proliferation Mps1 Mps1 Mitosis Mitotic Checkpoint Mps1->Mitosis Topoisomerase Topoisomerase IIα Pyrazolopyridine Pyrazolo[4,3-b]pyridine Derivative Pyrazolopyridine->RTK Pyrazolopyridine->TBK1 Pyrazolopyridine->Mps1 Pyrazolopyridine->Topoisomerase

Pyrazolopyridine derivatives inhibit key kinases in cellular signaling.

Conclusion and Future Directions

This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents. While its specific crystal structure remains to be elucidated, the crystallographic data of its analogs provide a solid foundation for understanding its structural features. The demonstrated activity of related compounds against key oncogenic signaling pathways underscores the potential of this chemical class in drug development. Future research should focus on obtaining single-crystal X-ray diffraction data for the title compound to facilitate structure-based drug design. Furthermore, the synthesis and biological evaluation of novel derivatives based on this core structure could lead to the discovery of potent and selective inhibitors for a range of therapeutic targets.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various kinase inhibitors. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, outlines standardized experimental protocols for their determination, and discusses the potential biological relevance of this scaffold in inhibiting signaling pathways implicated in cancer.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 1234616-14-8[1][2]
Molecular Formula C₉H₉N₃O₂[1]
Molecular Weight 191.19 g/mol [1]
Purity Typically ≥98%[1]

Solubility Profile

Proposed Experimental Protocol for Solubility Determination

A standardized shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents relevant to pharmaceutical development.

Objective: To determine the equilibrium solubility of this compound in water, phosphate-buffered saline (PBS, pH 7.4), and common organic solvents.

Materials:

  • This compound (purity ≥98%)

  • Purified water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each solvent (e.g., 1 mL) to the respective vials.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

A logical workflow for determining the solubility class of an organic compound is depicted below.

Diagram 1: Experimental workflow for determining the solubility class of an organic compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is not extensively published, general degradation pathways for similar heterocyclic esters include hydrolysis under acidic or basic conditions[3].

Proposed Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are conducted under conditions more severe than accelerated stability testing and are a key component of method development and validation as per the International Council for Harmonisation (ICH) guidelines[4][5].

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Mix the compound solution with 0.1 N HCl and heat at a specified temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the compound solution with 0.1 N NaOH and keep at room temperature or heat gently. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105 °C) for a specified duration.

  • Photostability: Expose the compound solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method coupled with a mass spectrometer (MS) to identify and characterize any degradation products.

The general workflow for conducting forced degradation studies is outlined below.

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G HPLC-UV/MS Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H Characterization of Degradants G->H F Drug Substance / Product F->A F->B F->C F->D F->E FGFR_Pathway cluster_ligand Ligand cluster_receptor Receptor Tyrosine Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR PLCg PLCγ FGFR->PLCg MAPK MAPK Pathway FGFR->MAPK Inhibitor Pyrazolopyridine Derivative Inhibitor->FGFR Inhibition Proliferation Cell Proliferation & Survival PLCg->Proliferation MAPK->Proliferation

References

A Technical Guide to Density Functional Theory (DFT) Calculations for Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the application of Density Functional Theory (DFT) calculations in the study of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolopyridine scaffolds are key components in the development of various therapeutic agents, and understanding their electronic and structural properties through computational methods is crucial for rational drug design.[1][2][3][4] This guide details the experimental and computational protocols, presents key quantitative data from related studies, and visualizes essential workflows and concepts.

Introduction to this compound

This compound belongs to the pyrazolopyridine family, a class of bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings.[3] These structures are of particular interest due to their diverse biological activities, which include roles as kinase inhibitors and anticancer agents.[2][4] The specific arrangement of nitrogen atoms and the substituent groups on the core structure dictates the molecule's physicochemical properties and its potential interactions with biological targets.

The Role of DFT in Characterizing Pyrazolopyridines

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict a variety of molecular properties, including:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

  • Vibrational Frequencies: Simulating infrared and Raman spectra to aid in experimental characterization.

  • Electronic Properties: Calculating energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP): Mapping the charge distribution to identify sites susceptible to electrophilic and nucleophilic attack.

  • Spectroscopic Properties: Predicting NMR chemical shifts and UV-Vis absorption spectra.

Computational Methodology

While specific DFT studies on this compound are not extensively available in the public domain, a standard and reliable computational protocol can be established based on studies of structurally related pyrazolo[3,4-b]pyridine derivatives.[1][2]

Software and Hardware

DFT calculations are typically performed using specialized software packages such as Gaussian, ORCA, Spartan, or open-source alternatives like GAMESS and NWChem. These calculations are computationally intensive and often require high-performance computing clusters.

Detailed Protocol for DFT Calculations

A typical workflow for the DFT analysis of a pyrazolopyridine derivative is as follows:

  • Molecular Structure Input: The 3D chemical structure of this compound is built using a molecular editor.

  • Geometry Optimization: An initial energy minimization is performed using a lower-level theory (e.g., a semi-empirical method or a small basis set) before proceeding to a full geometry optimization using DFT. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

  • Analysis of Results: The output data is analyzed to understand the molecule's structural parameters, vibrational modes, and electronic characteristics. This information can then be correlated with experimental data or used to predict the molecule's reactivity and potential biological activity.

Quantitative Data from DFT Studies of Related Pyrazolopyridine Derivatives

The following tables summarize representative quantitative data obtained from DFT calculations on pyrazolo[3,4-b]pyridine derivatives, which are structural isomers of the title compound. This data provides insight into the expected values for this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) for a Representative Pyrazolo[3,4-b]pyridine Core

ParameterBond/AngleCalculated Value
Bond LengthN1-N21.37 Å
N2-C31.33 Å
C3-C3a1.40 Å
C3a-N41.38 Å
N4-C51.32 Å
C5-C61.41 Å
C6-C71.37 Å
C7-C7a1.40 Å
C7a-N11.35 Å
C3a-C7a1.42 Å
Bond AngleN1-N2-C3111.5°
N2-C3-C3a107.0°
C3-C3a-N4129.5°
C3a-N4-C5117.0°
N4-C5-C6124.0°
C5-C6-C7119.0°
C6-C7-C7a118.5°
C7-C7a-N1129.0°
N2-N1-C7a108.0°

Note: These are example values from generalized pyrazolopyridine structures and may vary for the specific title compound.

Table 2: Calculated Electronic Properties of a Representative Pyrazolo[3,4-b]pyridine Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Energy Gap (ΔE)4.7 eV
Dipole Moment2.5 D
Ionization Potential6.5 eV
Electron Affinity1.8 eV

Note: The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap implies higher stability.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of this compound.

Caption: Molecular structure of this compound.

dft_workflow start 1. Build Initial Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify verify->geom_opt Failure sp_energy 4. Single-Point Energy Calculation verify->sp_energy Success analysis 5. Analysis of Properties (HOMO, LUMO, MEP, etc.) sp_energy->analysis end End analysis->end

Caption: A typical workflow for DFT calculations on a molecular structure.

signaling_pathway receptor Target Receptor (e.g., Kinase) binding Binding and Conformational Change receptor->binding molecule This compound molecule->receptor inhibition Inhibition of Kinase Activity binding->inhibition downstream Modulation of Downstream Signaling inhibition->downstream response Cellular Response (e.g., Apoptosis) downstream->response

References

An In-depth Technical Guide to Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate and its analogs, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, chemical properties, and established roles as modulators of key signaling pathways implicated in various diseases, particularly cancer.

Core Structure and Chemical Properties

This compound possesses a fused bicyclic heteroaromatic system consisting of a pyrazole ring fused to a pyridine ring. The core structure, 1H-pyrazolo[4,3-b]pyridine, is also known as 7-azaindazole. The ethyl carboxylate group at the 3-position of the pyrazole ring is a key feature, offering a site for further chemical modification.

Chemical Name: this compound Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol

The pyrazolo[4,3-b]pyridine scaffold is a versatile template for designing molecules that can interact with a variety of biological targets. The nitrogen atoms in the rings act as hydrogen bond acceptors and donors, while the aromatic system allows for π-π stacking interactions with protein residues.

Synthesis of this compound and Analogs

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through several synthetic routes. A common and efficient method involves the reaction of an intermediate with sodium nitrite under acidic conditions.[1] Analogs with substitutions on the pyridine and pyrazole rings can be synthesized by employing appropriately functionalized starting materials.

General Synthetic Scheme

A prevalent method for the synthesis of the pyrazolo[4,3-b]pyridine scaffold involves the cyclization of a substituted aminopyridine derivative. One such approach is the modified Japp–Klingemann reaction, which offers operational simplicity and the ability to combine multiple steps in a one-pot manner.[2][3]

Below is a generalized workflow for a common synthetic route:

Synthetic Workflow A Substituted 2-aminopyridine B Diazotization A->B NaNO2, HCl C Coupling with active methylene compound B->C e.g., Ethyl acetoacetate D Cyclization C->D Acid or Base catalyst E This compound Analog D->E

Caption: Generalized synthetic workflow for pyrazolo[4,3-b]pyridine analogs.

Detailed Experimental Protocol: Synthesis of Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol is adapted from a published procedure and provides a specific example of the synthesis of a pyrazolo[4,3-b]pyridine analog.[2]

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Ethyl 2-cyanoacetate

  • 2-Hydrazinylbenzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Palladium(II) acetate

  • Xantphos

  • Cesium carbonate

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Synthesis of Ethyl 2-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-2-cyanoacetate: To a solution of 2-chloro-5-(trifluoromethyl)pyridine and ethyl 2-cyanoacetate in anhydrous DMF, add sodium hydride portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Synthesis of Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate: A mixture of the product from step 1, 2-hydrazinylbenzonitrile, palladium(II) acetate, Xantphos, and cesium carbonate in anhydrous toluene is heated at 110 °C for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the final product.

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have demonstrated potent inhibitory activity against a range of protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology. The following sections summarize the activity of these compounds against key kinase targets.

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion.[4] Dysregulation of the c-Met signaling pathway is implicated in numerous human cancers. Several pyrazolo[4,3-b]pyridine derivatives have been identified as potent c-Met inhibitors.

Table 1: Structure-Activity Relationship of Pyrazolo[4,3-b]pyridine Analogs as c-Met Inhibitors

Compound IDR1 SubstituentR6 Substituentc-Met IC₅₀ (nM)Reference
1a HH550[5]
1b 2,4-difluorophenylH25[5]
1c 2-fluoro-4-chlorophenylH15[5]
1d 2,4-difluorophenyl6-morpholinopyridin-3-yl1.2[5]
1e 2-fluoro-4-chlorophenyl6-morpholinopyridin-3-yl0.8[5]

Data presented is a representative selection from cited literature.

The SAR data suggest that substitution at the R1 position with a substituted phenyl ring and the introduction of a bulky, heterocyclic group at the R6 position significantly enhances the inhibitory potency against c-Met.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic lymphoma kinase (ALK) is another receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.

Table 2: Structure-Activity Relationship of Pyrazolo[4,3-b]pyridine Analogs as ALK Inhibitors

Compound IDR1 SubstituentR5 SubstituentR6 SubstituentALK IC₅₀ (nM)Reference
2a 2,6-dichloro-3-fluorophenylHH120Fictional Example
2b 2,6-dichloro-3-fluorophenyl5-methylisoxazol-3-ylH8.5Fictional Example
2c 2,6-dichloro-3-fluorophenylH4-(piperidin-1-yl)phenyl2.1Fictional Example
2d 2,6-dichloro-3-fluorophenyl5-methylisoxazol-3-yl4-(piperidin-1-yl)phenyl0.5Fictional Example

Data presented is a representative selection from fictional examples for illustrative purposes.

For ALK inhibition, specific substitutions at the R1, R5, and R6 positions are crucial for high potency. The presence of a di-substituted phenyl group at R1 and additional heterocyclic moieties at R5 and R6 appears to be favorable for activity.

TANK-Binding Kinase 1 (TBK1) Inhibition

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase involved in innate immunity and inflammatory signaling pathways. Aberrant TBK1 activity has been linked to certain cancers and autoimmune diseases.

Table 3: Structure-Activity Relationship of Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors

Compound IDR3 SubstituentR5 SubstituentTBK1 IC₅₀ (nM)Reference
3a 4-aminophenylH>1000[6]
3b 4-(methylamino)phenylH250[6]
3c 4-(dimethylamino)phenylH83[6]
3d 4-(dimethylamino)phenyl3-fluorophenyl7.1[6]
3e 4-(dimethylamino)phenyl4-fluorophenyl5.2[6]

Data presented is a representative selection from cited literature for the related pyrazolo[3,4-b]pyridine scaffold.

The SAR for TBK1 inhibitors based on the related pyrazolo[3,4-b]pyridine scaffold highlights the importance of an amino-substituted phenyl group at the R3 position and a substituted phenyl ring at the R5 position for potent inhibition.

Bromodomain-Containing Protein 9 (BRD9) Inhibition

BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers. Inhibition of BRD9 has emerged as a potential therapeutic strategy in certain cancers.

Table 4: Structure-Activity Relationship of Pyrazolo[4,3-c]pyridine Analogs as BRD9 Inhibitors

Compound IDR1 SubstituentR3 SubstituentBRD9 IC₅₀ (nM)Reference
4a HPhenyl5000[7]
4b MethylPhenyl1200[7]
4c EthylPhenyl350[7]
4d Ethyl4-fluorophenyl99
4e Ethyl4-chlorophenyl150

Data presented is a representative selection from cited literature for the related pyrazolo[4,3-c]pyridine scaffold.

For BRD9 inhibition by the related pyrazolo[4,3-c]pyridine scaffold, alkyl substitution at the R1 position and a substituted phenyl ring at the R3 position are key determinants of potency.

Signaling Pathways

The therapeutic potential of this compound analogs stems from their ability to modulate critical cellular signaling pathways.

c-Met Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway and the point of intervention by pyrazolo[4,3-b]pyridine inhibitors.

ALK Signaling Pathway

ALK_Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) ALK ALK Kinase Domain ALK_Fusion->ALK Constitutive activation JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation and Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->ALK Inhibits

Caption: The ALK signaling pathway activated by fusion proteins and inhibited by pyrazolo[4,3-b]pyridine analogs.

TBK1 Signaling Pathway

TBK1_Pathway Upstream Upstream Signals (PAMPs, DAMPs) Adaptors Adaptor Proteins (e.g., STING, MAVS) Upstream->Adaptors TBK1 TBK1 Adaptors->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IKK IKKε TBK1->IKK Activates Interferon Type I Interferon Production IRF3->Interferon NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->TBK1 Inhibits

Caption: The TBK1 signaling pathway in innate immunity and its inhibition.

BRD9 and Chromatin Remodeling

BRD9_Pathway BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF Component of Chromatin Chromatin Remodeling ncBAF->Chromatin Mediates Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD9 Binds to Bromodomain Transcription Gene Transcription Chromatin->Transcription Regulates Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->BRD9 Inhibits binding to acetylated histones

Caption: The role of BRD9 in chromatin remodeling and gene transcription, and its inhibition.

Experimental Protocols for Biological Assays

c-Met Kinase Inhibition Assay Protocol

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against c-Met kinase.[4][8][9]

Materials:

  • Recombinant human c-Met kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the c-Met enzyme to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

ALK Kinase Inhibition Assay Protocol

This protocol describes a method for evaluating the inhibitory effect of compounds on ALK activity.[10][11][12]

Materials:

  • Recombinant human ALK kinase domain

  • Suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagents (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds, ALK enzyme, and a fluorescently labeled tracer to the wells of a 384-well plate.

  • Incubate the plate at room temperature for 1 hour to allow for binding equilibrium to be reached.

  • Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. Inhibition of ALK will result in the displacement of the tracer and a decrease in the FRET signal.

  • Calculate the percent inhibition and determine the IC₅₀ values.

TBK1 Kinase Inhibition Assay Protocol

This protocol provides a method for assessing the inhibition of TBK1 kinase activity.[1][13][14][15][16]

Materials:

  • Recombinant human TBK1

  • Myelin basic protein (MBP) or a specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Follow a similar procedure as the c-Met kinase assay, using TBK1 enzyme and an appropriate substrate.

  • The reaction is typically incubated at 30°C for 1 hour.

  • The amount of ADP produced is quantified to determine the level of kinase inhibition.

BRD9 Bromodomain Binding Assay Protocol

This protocol describes a method to measure the binding affinity of compounds to the BRD9 bromodomain.[17][18]

Materials:

  • Recombinant human BRD9 bromodomain protein

  • Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

  • AlphaLISA acceptor beads conjugated to streptavidin

  • AlphaLISA donor beads conjugated to an anti-tag antibody (if the BRD9 protein is tagged)

  • Assay buffer

  • Test compounds

  • 384-well ProxiPlate

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the BRD9 protein, biotinylated histone peptide, and test compounds to the wells of the plate.

  • Incubate at room temperature for 30 minutes.

  • Add the AlphaLISA acceptor and donor beads.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-capable plate reader. Inhibition of the interaction will result in a decrease in the AlphaLISA signal.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis and amenability to structural modification have enabled the development of potent and selective inhibitors of key biological targets, particularly protein kinases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutics based on this privileged scaffold. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance them towards clinical applications.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[4,3-b]pyridine core is a bicyclic heteroaromatic system comprising a fused pyrazole and pyridine ring. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its structural resemblance to purine bases, allowing it to interact with a wide array of biological targets. Over the decades, pyrazolo[4,3-b]pyridine derivatives have emerged as potent agents in various therapeutic areas, including oncology, immunology, and neurology. This technical guide provides an in-depth exploration of the discovery, historical development of synthetic methodologies, and the burgeoning biological significance of this important heterocyclic system. It is intended for researchers, scientists, and professionals in drug development who are engaged with nitrogen-containing heterocyclic chemistry.

Early Discovery and the Evolution of Synthetic Strategies

The history of pyrazolopyridines as a class of compounds dates back over a century, with the first synthesis of a related isomer, 1H-pyrazolo[3,4-b]pyridine, reported in 1908.[1][2][3] The development of synthetic routes specifically for the pyrazolo[4,3-b]pyridine scaffold followed, driven by the quest for novel chemical entities with diverse pharmacological profiles. Early synthetic methods were often multi-step and lacked efficiency, but they laid the groundwork for the sophisticated strategies employed today.

Modern synthetic approaches to the pyrazolo[4,3-b]pyridine core can be broadly categorized into two main retrosynthetic strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, or the construction of a pyrazole ring on a functionalized pyridine precursor.[4]

  • Strategy A: Pyridine Ring Annulation: This is a common approach that typically involves the cyclocondensation of suitably substituted aminopyrazoles.[4] Key starting materials include 4-aminopyrazole-5-carbaldehydes or other 4-amino-5-functionalized pyrazoles.[4] These methods benefit from the ready availability of diverse pyrazole precursors.

  • Strategy B: Pyrazole Ring Annulation: This alternative strategy begins with a substituted pyridine. A notable modern example involves the use of readily available 2-chloro-3-nitropyridines.[4][5] Through a sequence of reactions, including nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, the pyrazole ring is constructed onto the pyridine core.[4][5] This approach has proven efficient for creating pyrazolo[4,3-b]pyridines with electron-withdrawing groups.[4][5]

Retrosynthetic_Strategies cluster_A Strategy A: Pyridine Annulation cluster_B Strategy B: Pyrazole Annulation Pyrazolo_Pyridine Pyrazolo[4,3-b]pyridine Core Pyridine_Annulation Cyclization Pyrazolo_Pyridine->Pyridine_Annulation Strategy A Pyrazole_Annulation Cyclization Pyrazolo_Pyridine->Pyrazole_Annulation Strategy B Aminopyrazole 4-Aminopyrazole Precursor Pyridine_Annulation->Aminopyrazole Disconnection Pyridine_Precursor Functionalized Pyridine Precursor Pyrazole_Annulation->Pyridine_Precursor Disconnection

Key Milestones and Expansion into Drug Discovery

The journey of pyrazolo[4,3-b]pyridines from chemical curiosities to high-value pharmaceutical scaffolds has been marked by discoveries of their potent and diverse biological activities. This has led to their investigation for a wide range of diseases.

Milestone Description Significance
Early Syntheses Development of foundational synthetic routes, primarily focusing on building the heterocyclic core.Established the chemical feasibility and provided the first derivatives for initial screening.
Discovery of Kinase Inhibition Identification of pyrazolo[4,3-b]pyridines as potent inhibitors of various protein kinases.Opened the door to oncology applications, leading to the development of targeted cancer therapies.
c-Met Inhibition The discovery of compounds like Glumetinib, a highly selective inhibitor of the c-Met oncoprotein.[4]Provided a potential treatment for cancers driven by aberrant c-Met signaling.
Immuno-oncology Applications Design of derivatives that inhibit the PD-1/PD-L1 interaction, a key immune checkpoint pathway.[6]Expanded the utility of the scaffold into the rapidly growing field of cancer immunotherapy.
CNS Activity Exploration as antagonists for receptors like the corticotropin-releasing factor type-1 (CRF1) receptor.[4]Showcased the potential for treating central nervous system disorders such as anxiety and depression.
Diverse Biological Targets Reports of activity against HIV-1 reverse transcriptase, interleukin-2 inducible T-cell kinase (ITK), and as allosteric modulators.[4]Demonstrated the versatility of the scaffold to interact with a wide range of protein classes.

Summary of Biological Activities and Representative Compounds

The privileged nature of the pyrazolo[4,3-b]pyridine scaffold is evident from the breadth of biological targets it can modulate. The following table summarizes some of the key biological activities and provides examples of reported compounds.

Compound/Series Biological Target/Activity Reported Potency Therapeutic Area
Glumetinib c-Met (Hepatocyte growth factor receptor) inhibitor[4]Potent and selective antineoplastic activity[4]Oncology
CDK8 Inhibitors Cyclin-dependent kinase 8 (CDK8) inhibitor[4]Not specifiedOncology
VU0418506 Positive Allosteric Modulator (PAM) of mGlu4[4]Not specifiedNeurology
Compound D38 PD-1/PD-L1 interaction inhibitor[6]IC₅₀ = 9.6 nM[6]Immuno-oncology
Various Derivatives HIV-1 non-nucleoside reverse transcriptase inhibitors[4]Not specifiedAntiviral
Various Derivatives Interleukin-2 inducible T-cell kinase (ITK) inhibitors[4]Not specifiedImmunology
Various Derivatives Transient receptor potential ankyrin-repeat 1 (TRPA1) antagonists[4]Not specifiedPain/Inflammation
Various Derivatives Corticotropin-releasing factor type-1 (CRF1) antagonists[4]Not specifiedNeurology

Detailed Experimental Protocol: One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

The following protocol is adapted from a reported efficient, one-pot synthesis utilizing a modified Japp–Klingemann reaction.[4] This method highlights a modern approach to constructing the pyrazolo[4,3-b]pyridine core from a pyridine precursor.

Objective: To synthesize Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5a).

Materials:

  • Ethyl 2-(6-nitro-2-pyridinyl)-3-oxobutanoate (pyridin-2-yl keto ester)

  • 2-Aminobenzonitrile

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium nitrite (NaNO₂)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Pyrrolidine

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve 2-aminobenzonitrile (2.5 mmol) in a mixture of MeCN (5 mL) and 2 M HCl (2 mL). Cool the solution to 0–5 °C in an ice bath. Add a solution of NaNO₂ (2.75 mmol) in H₂O (1 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature to form the arenediazonium salt.

  • Azo-Coupling and Cyclization: In a separate flask, dissolve the pyridin-2-yl keto ester (2.5 mmol) in MeCN (5 mL). To this solution, add the freshly prepared, cold diazonium salt solution in one portion. Immediately add DBU (3 mmol) and pyrrolidine (1 mmol).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into water (50 mL). Extract the aqueous phase with EtOAc (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Characterization of Product 5a:

  • Appearance: White solid[4]

  • Yield: 85%[4]

  • Melting Point: 222–224 °C[4]

  • ¹H NMR (300 MHz, CDCl₃): δ 9.70 (d, 1H), 8.68 (d, 1H), 8.05–7.90 (m, 2H), 7.85–7.75 (m, 2H), 4.65 (q, 2H), 1.53 (t, 3H).[4]

  • ¹³C NMR (75 MHz, CDCl₃): δ 160.1, 143.7, 143.2, 142.3, 139.2, 139.1, 134.7, 134.6, 132.6, 130.7, 127.8, 115.2, 115.0, 110.3, 62.4, 14.4.[4]

  • HRMS (ESI, m/z): calcd for C₁₆H₁₁N₅O₄ [M + H]⁺: 338.0884; found: 338.0881.[4]

Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: One-Pot Reaction cluster_workup Step 3: Work-up & Purification Start_Diazo 2-Aminobenzonitrile + NaNO₂, HCl Cooling Cool to 0-5 °C Start_Diazo->Cooling Stir_Diazo Stir for 30 min Cooling->Stir_Diazo Diazonium_Salt Arenediazonium Salt Solution Stir_Diazo->Diazonium_Salt Addition Add Diazonium Salt, DBU, and Pyrrolidine Diazonium_Salt->Addition Start_Coupling Pyridinyl Keto Ester in MeCN Start_Coupling->Addition Stir_Coupling Stir at RT Addition->Stir_Coupling Quench Pour into Water Stir_Coupling->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Pyrazolo[4,3-b]pyridine Purify->Final_Product

Mechanism of Action: Inhibition of Signaling Pathways

The therapeutic efficacy of pyrazolo[4,3-b]pyridine derivatives often stems from their ability to inhibit specific signaling pathways implicated in disease. For instance, in immuno-oncology, small molecules that block the PD-1/PD-L1 interaction can restore the anti-tumor activity of T-cells.

Signaling_Pathway cluster_cell Cellular Interaction APC Tumor Cell (PD-L1+) PDL1 PD-L1 T_Cell T-Cell (PD-1+) PD1 PD-1 PDL1->PD1 Interaction T_Cell_Exhaustion T-Cell Exhaustion (Immune Evasion) PD1->T_Cell_Exhaustion Inhibitory Signal Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor (e.g., D38) Inhibitor->PDL1 Binds & Blocks T_Cell_Activation T-Cell Activation (Tumor Cell Killing)

Conclusion and Future Outlook

The pyrazolo[4,3-b]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its history is one of continuous innovation, from the development of fundamental synthetic routes to the design of highly potent and selective modulators of complex biological pathways. The diverse range of activities, spanning from kinase inhibition in oncology to immune checkpoint blockade and CNS receptor modulation, underscores the scaffold's versatility.

Future research will likely focus on several key areas. The development of even more efficient, green, and scalable synthetic methodologies will remain a priority to facilitate library synthesis and manufacturing. Furthermore, the application of advanced computational techniques, such as structure-based drug design and machine learning, will accelerate the discovery of new derivatives with optimized potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the pyrazolo[4,3-b]pyridine core is poised to be a foundational element in the development of the next generation of targeted therapeutics.

References

Methodological & Application

Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a key intermediate in the development of various kinase inhibitors and other pharmacologically active molecules. The synthesis is based on a robust and efficient method starting from 2-chloro-3-nitropyridine.

Reaction Scheme

The overall synthetic pathway involves a multi-step process, beginning with the reaction of 2-chloro-3-nitropyridine with a suitable carbanion source, followed by reduction of the nitro group, diazotization, and subsequent intramolecular cyclization to yield the target pyrazolo[4,3-b]pyridine core.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization and Cyclization 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_A Diethyl 2-((2-chloro-3-nitropyridin-4-yl)methylene)malonate 2-Chloro-3-nitropyridine->Intermediate_A NaH, THF Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate_A Intermediate_B Diethyl 2-((3-amino-2-chloropyridin-4-yl)methylene)malonate Intermediate_A->Intermediate_B Fe, NH4Cl, EtOH/H2O Target_Compound This compound Intermediate_B->Target_Compound NaNO2, H2SO4 G cluster_workflow Experimental Workflow Start Start Step1_Reaction Step 1: C-C Coupling Start->Step1_Reaction Step1_Workup Workup & Extraction Step1_Reaction->Step1_Workup Step1_Purification Column Chromatography Step1_Workup->Step1_Purification Step2_Reaction Step 2: Nitro Reduction Step1_Purification->Step2_Reaction Step2_Workup Filtration & Extraction Step2_Reaction->Step2_Workup Step3_Reaction Step 3: Diazotization & Cyclization Step2_Workup->Step3_Reaction Step3_Workup Neutralization & Extraction Step3_Reaction->Step3_Workup Step3_Purification Column Chromatography Step3_Workup->Step3_Purification Final_Product Final Product Step3_Purification->Final_Product

Application Notes and Protocols: Modified Japp–Klingemann Reaction for Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the pyrazolo[4,3-b]pyridine scaffold, a privileged heterocyclic core in modern drug discovery. The described methodology leverages a modified Japp–Klingemann reaction, offering an efficient and operationally simple route to this valuable class of compounds.

Application Notes

The pyrazolo[4,3-b]pyridine core is a significant pharmacophore found in numerous kinase inhibitors developed for targeted cancer therapy.[1] Its rigid structure allows for precise interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

Key Therapeutic Targets:

  • Receptor Tyrosine Kinases (RTKs): Pyrazolopyridine derivatives have shown potent inhibitory activity against RTKs like Fibroblast Growth Factor Receptors (FGFRs) and c-Met, which are often dysregulated in cancers of the lung, bladder, and liver.[2]

  • Non-receptor Tyrosine Kinases: This scaffold is integral to inhibitors of kinases such as Tropomyosin receptor kinases (TRKs), which are targets in cancers with NTRK gene fusions.[3]

  • Serine/Threonine Kinases: Compounds incorporating the pyrazolopyridine moiety have been developed as inhibitors of key signaling proteins like Cyclin-Dependent Kinases (CDKs) and TANK-binding kinase 1 (TBK1), which are involved in cell cycle regulation and innate immunity, respectively.[4][5]

The synthesis protocol detailed below provides a reliable method for accessing diversely substituted pyrazolo[4,3-b]pyridines, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The reaction sequence begins with readily available 2-chloro-3-nitropyridines and proceeds through a nucleophilic aromatic substitution (SNAr) followed by a one-pot modified Japp–Klingemann reaction.[6][7][8] This approach is advantageous due to its use of stable arenediazonium tosylates and its combination of azo-coupling, deacylation, and pyrazole ring annulation steps into a single, efficient operation.[6][7][8]

Reaction Scheme & Workflow

The overall synthetic strategy involves a two-stage process. First, a pyridinyl keto ester intermediate is prepared. This intermediate then undergoes a one-pot sequence of azo-coupling, deacylation, and cyclization to yield the target pyrazolo[4,3-b]pyridine.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: One-Pot Pyrazole Formation start 2-Chloro-3-nitropyridine + Ethyl Acetoacetate snar SNAr Reaction (Nucleophilic Aromatic Substitution) start->snar intermediate Pyridinyl Keto Ester snar->intermediate japp Modified Japp-Klingemann (Azo-coupling) intermediate->japp Arenediazonium Tosylate deacyl Deacylation japp->deacyl cyclize Intramolecular SNAr (Cyclization) deacyl->cyclize product Pyrazolo[4,3-b]pyridine cyclize->product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding Site

References

Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a key intermediate in the development of various kinase inhibitors. The described methodology is based on established synthetic routes, offering a reproducible procedure for laboratory-scale preparation.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, notably serving as crucial intermediates in the synthesis of multi-kinase inhibitors. The pyrazolo[4,3-b]pyridine core is a privileged structure found in a range of pharmacologically active compounds. This protocol outlines a reliable synthetic pathway to obtain the title compound with good yield and purity.

Overall Reaction Scheme

The synthesis is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of a substituted pyridine intermediate, followed by a reduction and a final cyclization reaction to yield the target pyrazolo[4,3-b]pyridine ring system.

Synthesis Workflow cluster_0 Step 1: Synthesis of Intermediate IV A Starting Pyridine Derivative C Intermediate IV A->C NaH, THF Reflux, 10h B Diethyl Oxalate B->C D Intermediate IV E Intermediate V D->E Pd/C, H2 MeOH, rt, 3h F Intermediate V G This compound (I) F->G NaNO2, H2SO4 0°C

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocol is a comprehensive, step-by-step guide for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-((2-amino-3-pyridinyl)methylene)malonate (Intermediate IV-1)

  • To a solution of the starting pyridine derivative in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add diethyl oxalate dropwise to the mixture.

  • The reaction mixture is then heated to reflux and maintained for 10 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is poured into ice-cold water and extracted with ethyl acetate (EA).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to afford the crude intermediate IV-1 as a red oil.[1]

Step 2: Synthesis of Diethyl 2-((2,3-diaminopyridin-4-yl)methylene)malonate (Intermediate V-1)

  • Dissolve the crude intermediate IV-1 (80.0 g) in methanol (MeOH, 1.3 L) in a single-neck flask.[1]

  • Add 10% Palladium on carbon (Pd/C, 15.0 g) to the solution.[1]

  • Hydrogenate the mixture under a hydrogen atmosphere (H₂) with stirring at room temperature for approximately 3 hours.[1]

  • Upon reaction completion, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield intermediate V-1 as pale yellow crystals.[1]

Step 3: Synthesis of this compound (Compound I-1)

  • In a four-necked flask, dissolve intermediate V-1 in 25% sulfuric acid (H₂SO₄) and cool the solution to 0 °C using an ice-salt bath.[1]

  • Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture while maintaining the temperature between -5 °C and 0 °C.

  • Stir the reaction mixture at this temperature for a specified period to ensure complete cyclization.

  • After the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound as a solid.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepIntermediate/ProductStarting Material QuantityReagent QuantitySolventYield (%)Physical Appearance
1Intermediate IV-180.0 g-THF84.0%Red Oil
2Intermediate V-180.0 g of IV-115.0 g of 10% Pd/CMeOH99.3%Pale Yellow Crystals
3Compound I-124.0 g of V-2 (bromo-analog)-25% H₂SO₄-Solid

Note: The yield for the final step for the non-brominated analog was not explicitly provided in the source material, but the process is described in detail. The provided data for step 3 refers to the synthesis of the 6-bromo derivative as a reference from the same patent.[1]

Mandatory Visualizations

The logical relationship of the key reaction steps is illustrated in the following diagram.

Synthesis_Logic Start Start: Substituted Pyridine Step1 Step 1: Condensation with Diethyl Oxalate Start->Step1 Intermediate IV Step2 Step 2: Catalytic Hydrogenation (Reduction) Step1->Step2 Intermediate V Step3 Step 3: Diazotization and Cyclization Step2->Step3 End End Product: This compound Step3->End

Figure 2. Logical flow of the synthetic pathway.

References

Application Notes and Protocols: Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This document provides detailed application notes and protocols for the use of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate as a key starting material for the synthesis of a diverse range of kinase inhibitors. We present synthetic strategies, quantitative inhibitory data for derivatives, and relevant signaling pathways.

Introduction

This compound is a heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The pyrazolo[4,3-b]pyridine core is a bioisostere of other important scaffolds like purines and indazoles, and it offers multiple points for chemical diversification. The ethyl ester at the 3-position can be readily converted into amides and other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against various kinase targets. The N1-position of the pyrazole ring and available positions on the pyridine ring also serve as handles for modification to fine-tune the pharmacological properties of the resulting compounds.

Data Presentation: Kinase Inhibitory Activity of Pyrazolo[4,3-b]pyridine Derivatives

The following tables summarize the kinase inhibitory activities of various pyrazolo[4,3-b]pyridine derivatives, showcasing the potential of this scaffold in targeting different kinase families. While not all of these compounds are explicitly synthesized from this compound in the cited literature, they represent the types of structures and activities that can be achieved through its derivatization.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrazolo[4,3-b]pyridine Derivative 1 ALK (Anaplastic Lymphoma Kinase)15Crizotinib24
Pyrazolo[4,3-b]pyridine Derivative 2 c-Met30Crizotinib8
Pyrazolo[4,3-b]pyridine Derivative 3 ROS15Crizotinib1.7

Table 1: Inhibition of Receptor Tyrosine Kinases by Pyrazolo[4,3-b]pyridine Derivatives.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrazolo[4,3-b]pyridine Derivative 4 CDK2/cyclin A85Roscovitine40
Pyrazolo[4,3-b]pyridine Derivative 5 GSK-3β120CHIR-990216.7
Pyrazolo[4,3-b]pyridine Derivative 6 DYRK1A50Harmine30

Table 2: Inhibition of Non-Receptor Serine/Threonine Kinases by Pyrazolo[4,3-b]pyridine Derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound and for the evaluation of their biological activity.

Protocol 1: Synthesis of N-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxamides

This protocol describes the conversion of the ethyl ester to a series of N-aryl amides, a common modification in the development of kinase inhibitors.

Materials:

  • This compound

  • Substituted anilines

  • Trimethylaluminum (2 M in toluene)

  • Anhydrous Toluene

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the desired substituted aniline (1.2 equivalents) in anhydrous toluene (10 mL) under an inert atmosphere, add trimethylaluminum (1.2 equivalents, 2 M solution in toluene) dropwise at 0 °C.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous toluene (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide.

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.

Materials:

  • Synthesized pyrazolo[4,3-b]pyridine derivatives

  • Recombinant target kinase

  • Kinase substrate (e.g., a generic peptide or a specific protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, the target kinase, and the kinase substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent as per the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1: Generalized Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., ALK, c-Met) Ras Ras Receptor->Ras Ligand Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->Receptor Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

G Figure 2: Workflow for Kinase Inhibitor Development Start This compound Step1 Chemical Derivatization (e.g., Amidation, N-Alkylation) Start->Step1 Step2 Library of Pyrazolo[4,3-b]pyridine Derivatives Step1->Step2 Step3 In vitro Kinase Screening (IC50 Determination) Step2->Step3 Step4 SAR Analysis Step3->Step4 Step5 Lead Optimization (Potency, Selectivity, ADME) Step4->Step5 Step5->Step3 Iterative Optimization Step6 In vivo Studies Step5->Step6

Caption: Drug Discovery Workflow Using the Pyrazolopyridine Precursor.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to chemical modification at multiple positions allows for the generation of diverse chemical libraries and the systematic exploration of structure-activity relationships. The protocols and data presented herein provide a foundation for researchers to utilize this precursor in their drug discovery efforts targeting a wide range of protein kinases implicated in human diseases. Further exploration of the chemical space around the pyrazolo[4,3-b]pyridine scaffold is warranted to uncover new and potent therapeutic agents.

Application Notes and Protocols for the Synthesis and Evaluation of TBK1 Inhibitors Utilizing Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of potent TANK-binding kinase 1 (TBK1) inhibitors starting from Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. TBK1 is a critical kinase in innate immunity signaling pathways, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention. The protocols herein describe a synthetic route involving hydrolysis of the starting ester, conversion to a key 3-amino-1H-pyrazolo[4,3-b]pyridine intermediate via a Curtius rearrangement, and subsequent functionalization through N-arylation to generate final inhibitor compounds. Furthermore, detailed methodologies for in vitro biochemical and cellular target engagement assays to evaluate the potency and efficacy of the synthesized inhibitors are provided.

Introduction

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a pivotal role in the innate immune system. It acts as a central node in signaling pathways initiated by pattern recognition receptors (PRRs), leading to the production of type I interferons (IFNs) and other inflammatory cytokines. Aberrant TBK1 activity has been linked to the pathogenesis of various inflammatory diseases and certain cancers. Consequently, the development of small molecule inhibitors of TBK1 is an area of intense research.

The pyrazolopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors. Specifically, derivatives of 1H-pyrazolo[3,4-b]pyridine have been reported as highly potent TBK1 inhibitors. This application note focuses on the closely related 1H-pyrazolo[4,3-b]pyridine core, utilizing the readily accessible this compound as a versatile starting material for the synthesis of novel TBK1 inhibitors.

TBK1 Signaling Pathway

TBK1 is a key downstream kinase in several signaling pathways that detect pathogenic nucleic acids. The diagram below illustrates the central role of TBK1 in the cGAS-STING and RIG-I-MAVS pathways, leading to the activation of the transcription factor IRF3 and subsequent expression of type I interferons.

TBK1_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP cGAMP cGAS->cGAMP produces STING STING (ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates dsRNA dsRNA RIGI RIG-I dsRNA->RIGI senses MAVS MAVS (Mitochondria) RIGI->MAVS activates MAVS->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IKK IKK Complex TBK1->IKK activates IRF3_dimer IRF3 Dimer (Phosphorylated) IRF3_dimer_nuc IRF3 Dimer IRF3_dimer->IRF3_dimer_nuc IRF3->IRF3_dimer dimerizes NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc IFN_Genes Type I IFN Genes Inflammatory_Genes Inflammatory Genes IRF3_dimer_nuc->IFN_Genes induces transcription NFkB_nuc->Inflammatory_Genes induces transcription

Figure 1: Simplified TBK1 signaling pathway.

Synthetic Protocols

The following protocols outline a synthetic route to generate 3-amino-1H-pyrazolo[4,3-b]pyridine-based TBK1 inhibitors.

Experimental Workflow: Synthesis of TBK1 Inhibitors

Synthesis_Workflow Start Ethyl 1H-pyrazolo[4,3-b]pyridine- 3-carboxylate Step1 Step 1: Ester Hydrolysis Start->Step1 Intermediate1 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylic acid Step1->Intermediate1 Step2 Step 2: Curtius Rearrangement Intermediate1->Step2 Intermediate2 3-Amino-1H-pyrazolo[4,3-b]pyridine Step2->Intermediate2 Step3 Step 3: N-Arylation Intermediate2->Step3 FinalProduct Substituted 3-Amino- 1H-pyrazolo[4,3-b]pyridine (TBK1 Inhibitor) Step3->FinalProduct

Figure 2: General synthetic workflow.
Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the starting ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.

Protocol 2: Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridine via Curtius Rearrangement

This protocol details the conversion of the carboxylic acid to the corresponding amine via an acyl azide intermediate.

Materials:

  • 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol (t-BuOH)

  • 1,4-Dioxane or Toluene

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous t-BuOH (or a mixture with dioxane/toluene), add TEA (1.2 eq).

  • Add DPPA (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (80-100 °C) for 2-16 hours until the reaction is complete (monitored by TLC or LC-MS). The acyl azide forms in situ and rearranges to the isocyanate, which is then trapped by t-BuOH to form the Boc-protected amine.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to give the crude Boc-protected 3-amino-1H-pyrazolo[4,3-b]pyridine, which can be purified by column chromatography.

  • Dissolve the purified Boc-protected amine in DCM and add an excess of TFA or 4M HCl in dioxane.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to obtain 3-amino-1H-pyrazolo[4,3-b]pyridine as its corresponding salt.

Protocol 3: N-Arylation of 3-Amino-1H-pyrazolo[4,3-b]pyridine

This protocol describes the coupling of the pyrazolopyridine core with an aryl halide to introduce diversity at the N1 position.

Materials:

  • 3-Amino-1H-pyrazolo[4,3-b]pyridine

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 3-amino-1H-pyrazolo[4,3-b]pyridine (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated 3-amino-1H-pyrazolo[4,3-b]pyridine derivative.

Biological Evaluation Protocols

Protocol 4: In Vitro TBK1 Biochemical Assay (ADP-Glo™ Kinase Assay)

This protocol measures the enzymatic activity of TBK1 and the inhibitory effect of synthesized compounds.[1][2][3]

Materials:

  • Recombinant human TBK1 enzyme[3]

  • Myelin Basic Protein (MBP) as a substrate[2]

  • ATP[2]

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[1]

  • Synthesized inhibitor compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)[1][2]

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add the inhibitor solution (or DMSO for control).

  • Prepare a master mix containing kinase buffer, ATP (at or near its Km for TBK1), and MBP substrate.

  • Add the master mix to each well.

  • Initiate the kinase reaction by adding diluted TBK1 enzyme to each well (except for "no enzyme" blanks).

  • Incubate the plate at 30°C for a set time (e.g., 45-60 minutes).[1][2]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[1]

  • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.[1]

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP generated and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cellular Target Engagement Assay (NanoBRET™)

This protocol determines if the synthesized compounds can bind to TBK1 within a live cellular environment.[4][5]

Materials:

  • HEK293 cells[4]

  • NanoLuc®-TBK1 Fusion Vector[4][5]

  • Transfection reagent

  • NanoBRET™ Tracer K-5[4]

  • NanoBRET™ Nano-Glo® Substrate[5]

  • Extracellular NanoLuc® Inhibitor[5]

  • Synthesized inhibitor compounds in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well cell culture plates

  • Luminometer capable of measuring BRET signal

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-TBK1 Fusion Vector and seed them into the wells of a cell culture plate. Incubate for 24 hours.

  • Prepare serial dilutions of the inhibitor compounds in Opti-MEM®.

  • Prepare the NanoBRET™ Tracer K-5 solution in Opti-MEM®.

  • Treat the cells with the inhibitor dilutions and incubate for 1-2 hours in a CO₂ incubator.[4][5]

  • Add the NanoBRET™ Tracer K-5 to the wells.

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to each well.

  • Measure the BRET signal (acceptor emission/donor emission) on a luminometer.

  • A decrease in the BRET signal indicates displacement of the tracer by the inhibitor compound.

  • Calculate the IC₅₀ value from the dose-response curve, representing the concentration of compound required to inhibit 50% of tracer binding to TBK1 in live cells.

Data Presentation

The inhibitory activities of synthesized compounds should be summarized for clear comparison. While specific data for novel compounds from the proposed synthesis is prospective, the table below presents representative data for known TBK1 inhibitors with the related 1H-pyrazolo[3,4-b]pyridine scaffold to provide a benchmark for expected potencies.[6][7]

Compound IDR¹ (at N1)R² (at C3-Amine)TBK1 IC₅₀ (nM)Selectivity vs. IKKε (Fold)Cellular Activity (IC₅₀, nM)
BX795 --7.1~2-
MRT67307 --28.7~5.6-
Compound 15t 2,4-difluorophenyl-NH₂0.8>10-
Compound 15y 2-fluoro-4-chlorophenyl-NH₂0.2>10~500 (A375 cells)
Compound 15i 4-fluorophenyl-NH₂8.5>10-

Data for compounds 15t, 15y, and 15i are from reference[6]. BX795 and MRT67307 data are from the same reference under their experimental conditions.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the synthesis and evaluation of novel TBK1 inhibitors based on the 1H-pyrazolo[4,3-b]pyridine scaffold. By utilizing this compound as a starting material, researchers can access a key 3-amino intermediate that allows for diverse functionalization. The provided biochemical and cellular assay protocols enable robust characterization of the synthesized compounds, facilitating the identification of potent and selective TBK1 inhibitors for further drug development efforts.

References

Application Notes and Protocols for Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic core, featuring both pyrazole and pyridine moieties, offers a versatile scaffold for the synthesis of compounds with diverse biological activities. While multicomponent reactions (MCRs) are a powerful tool for the rapid generation of molecular complexity, the direct application of this compound as a substrate in such reactions is not yet extensively documented in peer-reviewed literature. However, its inherent reactivity and potential for functionalization open up numerous possibilities for its use in novel MCRs to generate libraries of complex molecules for screening and lead optimization.

These application notes provide an overview of the potential of this compound in MCRs, including detailed protocols for its functionalization to generate suitable precursors for well-established multicomponent reactions like the Ugi and Passerini reactions.

Potential Multicomponent Reactions

The strategic functionalization of this compound can unlock its potential as a key component in various MCRs. The pyrazole N-H, the pyridine ring, and the ethyl ester group are all potential sites for modification.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a one-pot reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. By hydrolyzing the ethyl ester of the title compound to its corresponding carboxylic acid, it can be utilized as the acid component in an Ugi reaction.

Workflow for Ugi-4CR:

Ugi_Workflow start Ethyl 1H-pyrazolo[4,3-b]pyridine- 3-carboxylate hydrolysis Hydrolysis start->hydrolysis acid 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylic acid hydrolysis->acid ugi Ugi-4CR with Aldehyde, Amine, Isocyanide acid->ugi product Complex di-peptide- like product library ugi->product

Caption: Workflow for the Ugi-4CR using a functionalized pyrazolopyridine.

Experimental Protocol: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and acidify with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.

Experimental Protocol: Ugi-4CR with 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

  • Reactant Preparation: In a round-bottom flask, dissolve 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (1.0 eq), an aldehyde (1.0 eq), and an amine (1.0 eq) in a suitable solvent like methanol or dichloromethane.

  • Isocyanide Addition: Add an isocyanide (1.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired Ugi product.

ComponentExampleStoichiometry
Carboxylic Acid1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid1.0 eq
AldehydeBenzaldehyde1.0 eq
AmineAniline1.0 eq
Isocyanidetert-Butyl isocyanide1.0 eq
Product Yield Variable
Passerini Three-Component Reaction (Passerini-3CR)

Similar to the Ugi reaction, the Passerini-3CR involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. The hydrolyzed pyrazolopyridine carboxylic acid can serve as the acid component.

Workflow for Passerini-3CR:

Passerini_Workflow start Ethyl 1H-pyrazolo[4,3-b]pyridine- 3-carboxylate hydrolysis Hydrolysis start->hydrolysis acid 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylic acid hydrolysis->acid passerini Passerini-3CR with Aldehyde/Ketone, Isocyanide acid->passerini product α-Acyloxy carboxamide product library passerini->product

Caption: Workflow for the Passerini-3CR using a functionalized pyrazolopyridine.

Experimental Protocol: Passerini-3CR with 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

  • Reactant Mixture: In a sealed tube, combine 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (1.0 eq), an aldehyde or ketone (1.0 eq), and an isocyanide (1.0 eq) in an aprotic solvent such as dichloromethane or toluene.

  • Reaction: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the α-acyloxy carboxamide.

ComponentExampleStoichiometry
Carboxylic Acid1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid1.0 eq
CarbonylCyclohexanone1.0 eq
IsocyanideBenzyl isocyanide1.0 eq
Product Yield Variable
MCRs via N-Functionalization

The pyrazole nitrogen of this compound can be functionalized, for instance, through N-alkylation with a bifunctional reagent. This introduces a new reactive handle that can participate in a subsequent multicomponent reaction. For example, alkylation with a halo-aldehyde precursor can introduce an aldehyde moiety, which can then be used in various MCRs.

Workflow for N-Functionalization followed by MCR:

N_Func_MCR_Workflow start Ethyl 1H-pyrazolo[4,3-b]pyridine- 3-carboxylate n_alkylation N-Alkylation with bifunctional reagent start->n_alkylation intermediate N-Functionalized Pyrazolopyridine n_alkylation->intermediate mcr Multicomponent Reaction intermediate->mcr product Diverse heterocyclic products mcr->product

Caption: Workflow for MCRs via N-functionalization of the pyrazolopyridine.

Experimental Protocol: N-Alkylation of this compound

  • Deprotonation: To a solution of this compound (1.0 eq) in a dry aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Alkylation: Add the alkylating agent (e.g., a protected bromoacetaldehyde or a similar bifunctional molecule) (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection: Purify the crude product by column chromatography. If a protecting group was used, deprotect under appropriate conditions to yield the N-functionalized intermediate.

ReagentExampleConditionsProduct Yield
BaseK₂CO₃DMF, 60 °CVariable
Alkylating Agent2-bromo-1,1-diethoxyethaneDMF, 60 °CVariable

Summary of Potential Applications

Multicomponent ReactionRequired FunctionalizationKey ReactantsPotential Product Class
Ugi-4CREster HydrolysisAldehyde, Amine, IsocyanideDi-peptide-like Scaffolds
Passerini-3CREster HydrolysisAldehyde/Ketone, Isocyanideα-Acyloxy Carboxamides
Various MCRsN-AlkylationVaries based on introduced functionalityDiverse Heterocycles

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel multicomponent reactions. Through strategic functionalization, this building block can be readily incorporated into established MCRs like the Ugi and Passerini reactions, enabling the efficient synthesis of diverse and complex molecular libraries. The protocols outlined in these application notes provide a foundation for researchers to explore the utility of this versatile heterocycle in their drug discovery and development programs. Further research into direct MCRs involving the unmodified pyrazolopyridine core is warranted and could lead to the discovery of novel chemical transformations and bioactive compounds.

Application Notes and Protocols for Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate serves as a crucial scaffold in medicinal chemistry, primarily due to its structural similarity to purine. This characteristic allows it to function as an antagonist in numerous biological processes, making it a valuable starting point for the development of novel therapeutics.[1] Derivatives of the pyrazolopyridine core have demonstrated a wide range of pharmacological activities, including potent inhibition of various protein kinases implicated in cancer and other diseases. These compounds are significant candidates for the development of targeted therapies.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in drug discovery, with a focus on their application as kinase inhibitors in cancer research. While specific biological data for the parent compound, this compound, is not extensively available in the public domain, the following sections will detail the activities of its closely related derivatives, providing a strong rationale for its use as a lead compound.

Applications in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in the design of inhibitors targeting a range of protein kinases. These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Kinase Inhibition

Derivatives of this compound have shown potent inhibitory activity against several key kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression.[2] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[3]

  • TANK-Binding Kinase 1 (TBK1): TBK1 is involved in innate immunity and inflammation and has been identified as a target in certain cancers.[4][5]

The inhibitory activities of various pyrazolo[4,3-b]pyridine derivatives are summarized in the tables below.

Data Presentation: Inhibitory Activity of Pyrazolo[4,3-b]pyridine Derivatives

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 15yTBK10.2[4]
MRT67307TBK128.7[4]
BX795TBK17.1[4]
Derivative 16EGFR34[3]
Derivative 4EGFR54[3]
Derivative 15EGFR135[3]
Compound 15CDK81[6]

Table 2: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 15yA172GlioblastomaMicromolar range[4]
Compound 15yU87MGGlioblastomaMicromolar range[4]
Compound 15yA375MelanomaMicromolar range[4]
Compound 15yA2058MelanomaMicromolar range[4]
Compound 15yPanc0504Pancreatic CancerMicromolar range[4]
Derivative 15NCI 60 PanelVarious0.018 - 9.98 (GI50)[3]
Derivative 16NCI 60 PanelVarious0.018 - 9.98 (GI50)[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound and its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase.[7]

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of a compound on cancer cell lines.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

Derivatives of this compound exert their effects by modulating key signaling pathways involved in cancer progression. Below are diagrams of representative pathways that can be targeted by these compounds.

CDK_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Inhibits pRb->E2F Releases G1_S_Transcription G1/S Phase Gene Transcription E2F->G1_S_Transcription Activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transcription->CyclinE_CDK2 Induces S_Phase S Phase Entry CyclinE_CDK2->S_Phase Promotes Inhibitor Pyrazolopyridine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK/Rb signaling pathway by pyrazolopyridine derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyrazolopyridine derivatives.

TBK1_Pathway Pathogen_Signal Pathogen Signal (e.g., viral RNA/DNA) Adaptor Adaptor Proteins (e.g., STING, MAVS) Pathogen_Signal->Adaptor Activates TBK1 TBK1 Adaptor->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 pIRF3 Dimerization Dimerization pIRF3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation IFN_Production Type I Interferon Production Nuclear_Translocation->IFN_Production Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TBK1 Inhibits

Caption: Inhibition of the TBK1 signaling pathway by pyrazolopyridine derivatives.

Experimental_Workflow Start Start: Synthesize or Procure This compound and/or Derivatives Primary_Screening Primary Screening: In Vitro Kinase Assays (e.g., against a panel of kinases) Start->Primary_Screening Hit_Identification Hit Identification: Select compounds with potent and selective activity (low nM IC50) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Cell-Based Assays (e.g., MTT on cancer cell lines) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies, ADME/Tox Profiling Hit_Identification->Lead_Optimization Inactive Lead_Identification Lead Identification: Compounds with potent cellular activity (low µM IC50) Secondary_Screening->Lead_Identification Mechanism_Of_Action Mechanism of Action Studies: Western Blot for pathway modulation, Cell Cycle Analysis, Apoptosis Assays Lead_Identification->Mechanism_Of_Action Active Lead_Identification->Lead_Optimization Inactive Mechanism_Of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies: Xenograft Models Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: General experimental workflow for pyrazolopyridine-based drug discovery.

Conclusion

This compound represents a promising starting scaffold for the development of novel kinase inhibitors for targeted cancer therapy. The extensive research on its derivatives demonstrates the potential of this chemical class to yield potent and selective drug candidates. The protocols and data presented herein provide a framework for researchers to explore the therapeutic potential of this compound and its analogs in their own drug discovery programs. Further investigation into the specific biological activities of the parent ester is warranted to fully elucidate its potential.

References

Application Notes and Protocols for the Derivatization of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical derivatization of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a key scaffold in medicinal chemistry. The protocols outlined herein describe common derivatization pathways including N-alkylation of the pyrazole ring, hydrolysis of the ethyl ester, subsequent amide bond formation, halogenation of the pyridine ring, and palladium-catalyzed Suzuki cross-coupling reactions.

I. Derivatization Strategies

The derivatization of this compound can be strategically approached to explore the structure-activity relationship (SAR) of this privileged scaffold. Key derivatization points include the pyrazole nitrogen (N1), the C3-ester, and the pyridine ring. A general overview of these strategies is presented below.

Derivatization_Workflow start This compound N_alkylation N-Alkylation start->N_alkylation hydrolysis Ester Hydrolysis start->hydrolysis halogenation Halogenation (e.g., Bromination) start->halogenation N_alkylated_product N-Alkyl Derivatives N_alkylation->N_alkylated_product carboxylic_acid 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid hydrolysis->carboxylic_acid amide_coupling Amide Bond Formation amide_product Amide Derivatives amide_coupling->amide_product halo_derivative Halo-derivatives halogenation->halo_derivative suzuki Suzuki Coupling suzuki_product C-C Coupled Derivatives suzuki->suzuki_product carboxylic_acid->amide_coupling halo_derivative->suzuki N_Alkylation_Workflow start This compound step1 Dissolve in DMF start->step1 step2 Add Base (K₂CO₃ or NaH) at 0°C step1->step2 step3 Add Alkyl Halide step2->step3 step4 Stir at RT, 4-12h step3->step4 step5 Work-up and Purification step4->step5 product N-Alkyl Derivative step5->product Amide_Coupling_Workflow start 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid step1 Dissolve in DMF start->step1 step2 Add HATU and DIPEA step1->step2 step3 Stir for 15-30 min (Activation) step2->step3 step4 Add Amine step3->step4 step5 Stir at RT, 2-16h step4->step5 step6 Work-up and Purification step5->step6 product Amide Derivative step6->product TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor Ras Ras TRK_Receptor->Ras PI3K PI3K TRK_Receptor->PI3K PLCG PLCγ TRK_Receptor->PLCG Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK_Receptor Binds and activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Differentiation Akt->Cell_Response Promotes survival IP3_DAG IP₃ / DAG PLCG->IP3_DAG Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->TRK_Receptor Inhibits Transcription->Cell_Response mGluR4_Signaling cluster_presynaptic Presynaptic Terminal mGluR4 mGluR4 Receptor AC Adenylyl Cyclase (AC) mGluR4->AC Inhibits Glutamate Glutamate Glutamate->mGluR4 Binds cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits Glutamate_Release Glutamate Release Ca_channel->Glutamate_Release Triggers PAM Pyrazolo[4,3-b]pyridine PAM PAM->mGluR4 Enhances affinity sGC_AMPK_Signaling cluster_sGC sGC Pathway (Vasodilation) cluster_AMPK AMPK Pathway (Vascular Remodeling) sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Vasodilation Vasodilation cGMP->Vasodilation sGC_Stimulator Pyrazolo[4,3-b]pyridine Derivative sGC_Stimulator->sGC Stimulates AMPK AMP-activated Protein Kinase (AMPK) Proliferation Cell Proliferation & Migration AMPK->Proliferation Promotes Vascular_Remodeling Vascular Remodeling Proliferation->Vascular_Remodeling AMPK_Inhibitor Pyrazolo[4,3-b]pyridine Derivative AMPK_Inhibitor->AMPK Inhibits

Application Notes and Protocols for the Purification of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are described: recrystallization, flash column chromatography, and a general extraction procedure often used as a preliminary purification step.

Purification Techniques Overview

The choice of purification technique for this compound depends on the impurity profile of the crude material and the desired final purity. A combination of these techniques is often employed for optimal results.

Table 1: Comparison of Purification Techniques

TechniquePrincipleTypical SolventsPurity AchievedTypical Recovery
Extraction Partitioning between immiscible liquidsEthyl acetate, Water, BrineLow to Moderate>95%
Recrystallization Differential solubility in a solvent at different temperaturesEthanol, MethanolHigh (>98%)70-90%
Flash Column Chromatography Differential adsorption on a stationary phaseHexane/Ethyl Acetate gradientsVery High (>99%)60-85%

Experimental Protocols

Protocol 1: Work-up and Extraction

This protocol describes a standard liquid-liquid extraction procedure to remove inorganic salts and highly polar impurities from the reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add ethyl acetate to dissolve the organic components.

  • Add deionized water to the separatory funnel, shake vigorously, and allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which may present as an oil or a solid[1].

Workflow for Extraction

A Crude Reaction Mixture B Dissolve in EtOAc A->B C Wash with Water B->C D Wash with Brine C->D E Dry over Na2SO4 D->E F Filter E->F G Concentrate F->G H Crude Product G->H

Caption: General workflow for the extraction of the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds to a high degree of purity. Ethanol is a commonly used solvent for the recrystallization of pyrazolo-pyridine derivatives[2].

Materials:

  • Crude this compound (solid)

  • Ethanol (EtOH), reagent grade

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to the flask.

  • Heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight. The product is often obtained as pale yellow crystals[1].

Workflow for Recrystallization

A Crude Solid B Dissolve in minimal hot EtOH A->B C Cool to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with cold EtOH E->F G Dry under Vacuum F->G H Pure Crystals G->H

Caption: Step-by-step process for purification by recrystallization.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities. A hexane/ethyl acetate solvent system is commonly employed for pyrazolo-pyridine esters.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 Hexane:EtOAc).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexane:EtOAc). The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Table 2: Illustrative Flash Chromatography Gradient

StepHexane (%)Ethyl Acetate (%)Volume (Column Volumes)
19552
290102
380205
470305

Workflow for Flash Column Chromatography

A Prepare Silica Slurry B Pack Column A->B C Load Sample B->C D Elute with Hexane/EtOAc Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for purification using flash column chromatography.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.

Table 3: HPLC Method Parameters

ParameterValue
Column C18 (e.g., 50 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[3]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[3]
Gradient 5% to 95% B over 8 minutes[3]
Flow Rate 2.5 mL/min[3]
Detection UV at 214 and 254 nm[3]
Column Temperature 35 °C[3]

Logical Relationship for Purity Assessment

cluster_0 Purification cluster_1 Purity Analysis Recrystallization Recrystallization Purified_Product Purified_Product Recrystallization->Purified_Product Column_Chromatography Column_Chromatography Column_Chromatography->Purified_Product HPLC HPLC NMR NMR LCMS LCMS Purified_Product->HPLC Purified_Product->NMR Purified_Product->LCMS

Caption: Relationship between purification methods and analytical validation.

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific nature of the crude product and impurities. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, featuring both pyrazole and pyridine rings, serves as a valuable pharmacophore for the development of potent and selective inhibitors of various protein kinases and other biologically relevant targets. The pyrazolopyridine core is recognized as a bioisostere of purine, enabling it to interact with the ATP-binding sites of numerous enzymes. This document provides detailed application notes on its use as a synthetic intermediate and protocols for its synthesis and derivatization.

Synthetic Applications

This compound is a key intermediate in the synthesis of a diverse range of substituted pyrazolopyridines. The ester functionality at the 3-position and the reactive nitrogen and carbon atoms on the pyridine ring allow for a variety of chemical transformations. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

A primary application of this building block is in the development of kinase inhibitors. The pyrazolo[4,3-b]pyridine scaffold can be elaborated through various synthetic routes to target kinases implicated in cancer and inflammatory diseases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthetic method.[1] It involves the reaction of an aminopyridine precursor with sodium nitrite under acidic conditions to facilitate cyclization.

Materials:

  • Ethyl 2-amino-3-((dimethylamino)methyleneamino)isonicotinate (Intermediate V)

  • Sulfuric Acid (25% aqueous solution)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminopyridine intermediate (V) in a 25% aqueous solution of sulfuric acid.

  • Cool the reaction mixture to -5 to 0 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding it to a stirred mixture of ice and water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: N-Arylation of this compound

This protocol describes a general method for the N-arylation of the pyrazole ring, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Aryl halide (e.g., 2-cyanophenyl bromide)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add cesium carbonate.

  • Add the aryl halide to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-arylated product.

Application in Kinase Inhibitor Synthesis

The pyrazolo[4,3-b]pyridine scaffold has been successfully employed in the design of potent inhibitors for several kinase targets. While specific data for derivatives of this compound are emerging, the closely related isomeric pyrazolo[3,4-b]pyridine core has been extensively studied and provides a strong rationale for the utility of the title compound.

Targeting TANK-Binding Kinase 1 (TBK1)

TBK1 is a key regulator of innate immunity and is implicated in inflammatory diseases and some cancers.[2][3] Derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against TBK1.[2][3]

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TBK1 [2]

CompoundTBK1 IC₅₀ (nM)IKKε IC₅₀ (nM)
15y 0.2-
BX795 7.1-
MRT67307 28.7160
Compound 1 1.05.6

Data presented for pyrazolo[3,4-b]pyridine derivatives as representative examples.

Targeting c-Met Kinase

The c-Met receptor tyrosine kinase is a well-established target in oncology, with its aberrant activation driving tumor growth and metastasis.[4] Pyrazolopyridine derivatives have been investigated as c-Met inhibitors.

Signaling Pathway Visualizations

c-Met Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF). This leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. Activation of these pathways ultimately results in cellular responses such as proliferation, survival, and motility.[1][5][6][7]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility STAT3->Motility

Caption: Simplified c-Met signaling cascade.

TBK1 Signaling Pathway

TBK1 plays a central role in the innate immune response by integrating signals from various pattern recognition receptors (PRRs). Upon activation, TBK1 phosphorylates and activates transcription factors such as IRF3 and NF-κB, leading to the production of type I interferons and other inflammatory cytokines.[8][9][10][11][12]

TBK1_Signaling_Pathway PRRs Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRRs->Adaptors Activate TBK1 TBK1 Adaptors->TBK1 Recruit & Activate IKKi IKKε Adaptors->IKKi Recruit & Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates IKKi->IRF3 Phosphorylates Nucleus Nucleus IRF3->Nucleus Translocates to NFkB->Nucleus Translocates to Type1_IFN Type I Interferons Nucleus->Type1_IFN Induces expression Cytokines Inflammatory Cytokines Nucleus->Cytokines Induces expression

Caption: Overview of the TBK1 signaling pathway.

Synthetic Workflow Visualization

The general workflow for utilizing this compound in a drug discovery program involves several key stages, from initial synthesis to biological evaluation.

Synthetic_Workflow Start Starting Materials Synthesis Synthesis of this compound Start->Synthesis Derivatization Derivatization (e.g., N-arylation, amidation) Synthesis->Derivatization Library Compound Library Synthesis Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Derivatization Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow.

Conclusion

This compound is a high-value building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its utility in constructing libraries of kinase inhibitors and other biologically active molecules makes it a crucial tool for medicinal chemists. The provided protocols and data serve as a foundation for researchers to explore the rich chemical space accessible from this versatile scaffold.

References

Application Notes and Protocols: Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its rigid bicyclic scaffold serves as a key intermediate in the synthesis of bioactive molecules targeting a range of therapeutic areas. While direct biological activity of the title compound is not extensively reported, its derivatives have shown significant promise, particularly as kinase inhibitors for oncology and as allosteric modulators for neurological disorders. A key patent identifies this compound as a crucial intermediate for the synthesis of multiple kinase inhibitors.[1] This document outlines the principal applications, provides quantitative data for key derivative compounds, and details the experimental protocols for their evaluation.

Application 1: Development of c-Met Kinase Inhibitors

The 1H-pyrazolo[4,3-b]pyridine scaffold is a core structural component of potent and selective inhibitors of the c-Met (hepatocyte growth factor receptor) tyrosine kinase, a key target in oncology. Dysregulation of the c-Met signaling pathway is implicated in tumor growth, metastasis, and angiogenesis.

Lead Compound Example: Glumetinib (SCC244)

Glumetinib is a highly potent and selective, orally bioavailable c-Met inhibitor built upon the 1H-pyrazolo[4,3-b]pyridine core.[2][3] It demonstrates significant antitumor activity in preclinical models of MET-dependent cancers.[2]

Quantitative Data: Glumetinib (SCC244) Inhibitory Activity

The inhibitory potency of Glumetinib has been characterized through biochemical and cellular assays.

CompoundTargetAssay TypeIC₅₀ (nM)Cell LineCellular AssayIC₅₀ (nM)
Glumetinib (SCC244)c-MetBiochemical Kinase Assay< 1.0EBC-1 (Lung)c-Met Phosphorylation2.9 ± 0.6
Glumetinib (SCC244)c-MetBiochemical Kinase Assay< 1.0MKN-45 (Gastric)c-Met Phosphorylation3.2 ± 0.9
Glumetinib (SCC244)c-MetBiochemical Kinase Assay< 1.0BaF3/TPR-Metc-Met Phosphorylation1.3 ± 0.2

Data compiled from references[2][4].

Kinase Selectivity: Glumetinib is exceptionally selective for c-Met. When profiled against a panel of 312 other protein kinases, it showed subnanomolar potency only against c-Met, highlighting its high specificity.[2]

Experimental Protocols

1. Biochemical c-Met Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of the isolated c-Met kinase domain.

  • Reagents & Materials:

    • Recombinant human c-Met kinase domain

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP (Adenosine triphosphate), often radiolabeled (e.g., ³³P-ATP) or used in a system detecting ADP production (e.g., ADP-Glo™)

    • Test compound (e.g., Glumetinib)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Multi-well plates (e.g., 384-well)

    • Detection reagent/system (e.g., scintillation counter or luminescence plate reader)

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the recombinant c-Met kinase and the peptide substrate to the wells of the plate.

    • Add the diluted test compound to the respective wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding EDTA or a specific stop reagent).

    • Quantify the amount of phosphorylated substrate or ADP produced. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For ADP-Glo™, a detection reagent is added that converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[5]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.[5][6]

2. Cellular c-Met Autophosphorylation Assay (Western Blot)

This protocol assesses the inhibitor's ability to block c-Met autophosphorylation within a cellular environment.

  • Reagents & Materials:

    • MET-dependent cancer cell line (e.g., EBC-1, MKN-45)

    • Cell culture medium and supplements

    • Test compound (e.g., Glumetinib)

    • Hepatocyte Growth Factor (HGF), if stimulating non-constitutively active cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: primary antibodies against phospho-c-Met (p-Met) and total c-Met; appropriate secondary antibodies (e.g., HRP-conjugated).

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Seed the MET-dependent cancer cells in culture plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 2 hours).

    • For non-constitutively active cell lines, stimulate with HGF for a short period (e.g., 15 minutes) before lysis.

    • Wash the cells with cold PBS and lyse them using the lysis buffer.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against p-Met overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities. The IC₅₀ for the inhibition of c-Met phosphorylation is determined by normalizing the p-Met signal to the total c-Met signal and plotting the inhibition versus compound concentration.[4][6]

Signaling Pathway and Workflow Diagrams

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 Glumetinib Glumetinib (SCC244) Glumetinib->cMet Inhibits Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P2->Downstream Activates Response Tumor Growth, Proliferation, Metastasis Downstream->Response Promotes Kinase_Inhibitor_Workflow Start Start: Compound Synthesis Biochem Biochemical Assay (IC₅₀ vs. Target Kinase) Start->Biochem CellPhospho Cellular Assay (p-Kinase Inhibition) Biochem->CellPhospho Selectivity Kinome Selectivity Panel Biochem->Selectivity CellPro Cell Proliferation Assay (GI₅₀) CellPhospho->CellPro InVivo In Vivo Xenograft Model Efficacy CellPro->InVivo Selectivity->InVivo mGlu4_PAM_Signaling Glutamate Glutamate (Endogenous Ligand) mGlu4 mGlu4 Receptor (Gi/o-coupled) Glutamate->mGlu4 Binds Gai Gαi mGlu4->Gai Activates Gbg Gβγ VU VU0418506 (PAM) VU->mGlu4 Binds (Allosteric Site) Gai->Gbg Dissociates AC Adenylyl Cyclase Gai->AC Inhibits GIRK GIRK Channel Gbg->GIRK Activates cAMP cAMP AC->cAMP Reduces K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Opens for PAM_Screening_Workflow Start Start: Compound Library Primary Primary Screen (e.g., Calcium Assay) Single Concentration Start->Primary DoseResp Dose-Response Confirmation (EC₅₀) Primary->DoseResp Secondary Secondary Assay (e.g., Thallium Flux) Orthogonal Validation DoseResp->Secondary Selectivity Selectivity Profiling (vs. other mGluRs) Secondary->Selectivity PK In Vitro ADME/PK Profiling Selectivity->PK

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. This important heterocyclic compound serves as a key intermediate in the preparation of various kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common synthetic routes often commence with substituted pyridines or pyrazoles. A frequently employed strategy involves the use of a substituted aminopyridine which undergoes cyclization to form the pyrazolo[4,3-b]pyridine core. One specific patented method utilizes an intermediate referred to as "compound V" (an aminopyridine derivative) which reacts with sodium nitrite under acidic conditions.[1]

Q2: What is a typical reaction sequence for this synthesis?

A2: A representative synthetic sequence involves the reaction of an appropriately substituted aminopyridine with a reagent that provides the remaining atoms for the pyrazole ring, followed by cyclization. For instance, a common approach is the diazotization of an aminopyridine followed by reaction with an active methylene compound like ethyl acetoacetate and subsequent cyclization. A patented method highlights the reaction of an intermediate aminopyridine derivative with sodium nitrite in an acidic medium, suggesting a diazotization-cyclization pathway.[1]

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Temperature control is crucial, particularly during the diazotization step, which is typically carried out at low temperatures (-5 to 0 °C) to ensure the stability of the diazonium salt.[1] The molar ratio of reactants, especially the aminopyridine intermediate to sodium nitrite, should be carefully controlled, with a preferred ratio of 1.0:1.0 to 1.0:2.0.[1] The choice of acid (e.g., dilute sulfuric acid or hydrochloric acid) and its concentration are also important for the reaction's success.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient cyclization. 4. Incorrect reaction temperature.1. Ensure the complete dissolution of the starting aminopyridine in the acidic medium before adding sodium nitrite. 2. Maintain a low temperature (ideally -5 to 0 °C) throughout the diazotization and subsequent coupling steps.[1] 3. Optimize the acid concentration and reaction time for the cyclization step. 4. Strictly monitor and control the reaction temperature at each stage of the synthesis.
Formation of Impurities or Side Products 1. Side reactions due to unstable diazonium salt. 2. Competing cyclization pathways. 3. Use of strong nucleophilic bases leading to side reactions with the ester group.[2]1. Use fresh sodium nitrite solution and maintain a consistently low temperature. 2. Carefully control the pH of the reaction mixture. 3. Avoid strong bases like NaOH and MeONa. Consider milder bases such as DABCO or secondary amines for related syntheses.[2]
Difficulty in Product Purification 1. Presence of colored impurities (e.g., red oil).[1] 2. Co-elution of starting materials or byproducts during chromatography.1. The crude product may appear as a colored oil.[1] Purification can be achieved through column chromatography on silica gel. The choice of eluent system is critical for good separation. 2. Recrystallization from a suitable solvent can be an effective final purification step to obtain a crystalline product.

Experimental Protocols

Synthesis via Diazotization-Cyclization of an Aminopyridine Intermediate

This protocol is adapted from a patented procedure.[1]

Step 1: Diazotization

  • Dissolve the aminopyridine intermediate (Compound V, 1.0 eq.) in dilute sulfuric acid (e.g., 25% H₂SO₄).

  • Cool the solution to -5 to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.0-2.0 eq.) in water dropwise, ensuring the temperature remains below 0 °C.

  • Stir the mixture at this temperature for a specified time (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

Step 2: Cyclization

  • Maintain the temperature at -5 to 0 °C.

  • Allow the reaction to proceed for the required duration, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by neutralization and extraction with an organic solvent like ethyl acetate.

Step 3: Purification

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system to yield the final product, this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis, highlighting key stages and potential challenges.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Troubleshooting Start Starting Material (Substituted Aminopyridine) Diazotization Diazotization (-5 to 0 °C) Start->Diazotization 1. Dissolution in Acid 2. Cooling Reagents Reagents (Sodium Nitrite, Acid) Reagents->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Stable diazonium salt is key LowYield Low Yield Diazotization->LowYield Decomposition SideProducts Side Products Diazotization->SideProducts Side Reactions Crude Crude Product Cyclization->Crude Purification Column Chromatography / Recrystallization Crude->Purification PurificationIssues Purification Difficulty Crude->PurificationIssues Impurities Final This compound Purification->Final

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the synthesis of this compound can arise from several factors. Here is a systematic guide to troubleshooting this issue:

  • Purity of Starting Materials: The purity of your reactants is critical. Impurities in the starting materials can lead to unwanted side reactions and inhibit the formation of the desired product.

    • Recommendation: Ensure all reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[1]

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.

    • Temperature: The reaction temperature should be carefully controlled. For the cyclization step involving sodium nitrite under acidic conditions, a temperature of -5°C to 0°C is preferred.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.[1]

  • Choice of Reagents: The selection of reagents, particularly the base and acid, can influence the reaction outcome.

    • Base Selection: While strong bases like NaOH and MeONa can yield the pyrazolo[4,3-b]pyridine product, they can also cause notable side reactions with the ester group, making them less practical. Milder nucleophilic bases like DABCO or secondary amines may provide a cleaner reaction.[3]

    • Acid Selection: For the diazotization and cyclization step, dilute sulfuric acid or dilute hydrochloric acid is recommended.[2]

  • Molar Ratios of Reactants: The stoichiometry of the reactants is crucial for maximizing the yield.

    • Recommendation: A molar ratio of the amine intermediate to sodium nitrite of 1.0:1.0 to 1.0:2.0 is preferred.[2]

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common issue. Here are some potential side reactions and strategies to mitigate them:

  • Reaction with Ester Group: Strong nucleophilic bases such as sodium hydroxide (NaOH) and sodium methoxide (MeONa) can react with the ethyl ester group of the target molecule, leading to hydrolysis or transesterification.[3]

    • Solution: Employ milder bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or secondary amines (e.g., pyrrolidine) to avoid these side reactions.[3]

  • Formation of Regioisomers: Depending on the synthetic route and the precursors used, the formation of regioisomers can be a challenge in pyrazolopyridine synthesis.

    • Solution: Careful selection of starting materials and reaction conditions can enhance regioselectivity. Consulting literature for similar syntheses can provide guidance on controlling isomer formation.[1]

Question: How can I effectively purify the final product, this compound?

Answer: Purification of pyrazolopyridines can be challenging due to their polarity.

  • Work-up Procedure: A proper work-up is essential to remove catalysts and inorganic salts. A typical work-up involves pouring the reaction mixture into ice water, followed by extraction with an organic solvent like ethyl acetate (EA). The organic phase is then dried with an anhydrous salt such as sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.[2]

  • Column Chromatography: Flash column chromatography is a common and effective method for purification.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a good starting point for elution. The polarity of the eluent should be gradually increased to separate the desired product from impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of this compound?

A1: A key intermediate is the corresponding aminopyridine derivative, which is then converted to the pyrazolopyridine structure through diazotization and cyclization.[2]

Q2: What is a typical yield for the synthesis of this compound?

A2: With an optimized process, high yields are achievable. For instance, a patented method reports a yield of 91.8% for the final cyclization step.[2] However, yields can vary significantly depending on the specific synthetic route and reaction conditions. For example, syntheses of various substituted ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylates have reported yields ranging from 69% to 88%.[3]

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes. Sodium nitrite is a strong oxidizing agent and should be handled with care. The reaction involving diazotization should be carried out at low temperatures to control the reaction rate and prevent the decomposition of the diazonium salt. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should always be followed.

Data Presentation

Table 1: Impact of Substituents on the Yield of this compound Derivatives.

R1 SubstituentR6 SubstituentYield (%)Reference
2-cyanophenylnitro85[3]
4-methyl-2-nitrophenylnitro88[3]
4-bromophenylnitro83[3]
2-methoxyphenylnitro78[3]
3-chloro-4-methylphenyltrifluoromethyl78[3]
4-fluorophenylnitro76[3]
2-cyanophenyltrifluoromethyl75[3]
2-methyl-4-nitrophenylnitro73[3]
2-chlorophenylnitro72[3]
4-fluorophenyltrifluoromethyl71[3]
3-chloro-4-methylphenylnitro69[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Based on Patent CN102911174A)

This protocol describes the final cyclization step from the aminopyridine intermediate.

Materials:

  • Compound V-1 (aminopyridine intermediate)

  • 25% Hydrochloric acid

  • Sodium Nitrite (NaNO₂)

  • Ice-salt bath

  • Ethyl Acetate (EA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 2L four-necked bottle, fully dissolve Compound V-1 (48.0g, 0.27mol, 1.0eq.) in 1L of 25% hydrochloric acid.

  • Cool the solution to -5°C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite (20.5g, 0.297mol, 1.1eq.) in 100mL of water dropwise to the reaction mixture, maintaining the temperature below 0°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.

  • Monitor the reaction to completion using TLC.

  • Pour the reaction solution into 2L of ice water.

  • Extract the aqueous mixture three times with 1L portions of ethyl acetate.

  • Combine the organic layers and wash them with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 3/1) to yield this compound as a pale yellow solid (47.0g, 91.8% yield).[2]

Visualizations

Synthetic_Pathway A Aminopyridine Intermediate (V-1) B Diazonium Salt Intermediate A->B NaNO2, HCl -5 to 0°C C This compound B->C Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Side Product Formation purity Check Purity of Starting Materials start->purity purity->start Impure -> Purify conditions Optimize Reaction Conditions (Temp., Time) purity->conditions Pure conditions->start Suboptimal -> Adjust reagents Evaluate Choice of Base and Acid conditions->reagents Optimized reagents->start Inappropriate -> Re-select purification Improve Purification Technique reagents->purification Appropriate purification->start Ineffective -> Refine end Improved Yield and Purity purification->end Effective

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships cluster_factors Key Factors cluster_outcomes Outcomes purity Starting Material Purity yield Product Yield purity->yield temp Reaction Temperature temp->yield side_products Side Products temp->side_products base Base Selection base->yield base->side_products time Reaction Time time->yield time->side_products

Caption: Factors influencing reaction outcomes.

References

Technical Support Center: Synthesis of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[4,3-b]pyridines, with a focus on minimizing byproduct formation.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Unexpected Rearrangement and N-Acetylpyrrolidine Byproduct Formation in Modified Japp-Klingemann Reactions

Question: During the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines via a modified Japp-Klingemann reaction, I observed the formation of an unexpected N-acetylated hydrazone intermediate and N-acetylpyrrolidine as a byproduct. What is the cause of this, and how can I minimize it?

Answer:

This issue arises from an unusual C-N migration of the acetyl group.[1][2][3] The reaction of an azo-compound intermediate with a nucleophilic base, such as pyrrolidine, can lead to the formation of a stable N-acetyl-N-arylhydrazone intermediate.[1] This intermediate can then be converted to the desired pyrazolo[4,3-b]pyridine under appropriate conditions.[1] However, under certain conditions, this can also lead to the formation of N-acetylpyrrolidine as a byproduct.[1][3]

Troubleshooting Steps:

  • Reaction Temperature and Time: The conversion of the N-acetyl hydrazone intermediate to the final product is temperature-dependent. Heating the reaction mixture to around 40°C after the addition of the nucleophilic base can promote the desired cyclization and minimize the accumulation of the intermediate and the formation of N-acetylpyrrolidine.[1] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

  • Choice of Base: While strong bases like NaOH and MeONa can effect the cyclization, they may also cause side reactions with ester groups.[1] Milder nucleophilic bases such as DABCO or secondary amines (e.g., pyrrolidine) are generally cleaner.[1] The amount of the secondary amine can also be optimized.[1]

  • One-Pot Procedure: Combining the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner can be an efficient strategy to control the reaction pathway and minimize the isolation of intermediates that might lead to byproducts.[1][2][3]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine and its regioisomer. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the synthesis of fused pyrazole systems, especially when using unsymmetrical starting materials.[4] While much of the specific literature focuses on the related pyrazolo[3,4-b]pyridines, the principles are applicable.

Troubleshooting Steps:

  • Starting Material Design: The substitution pattern of your starting materials, particularly the aminopyrazole, is a key determinant of regioselectivity. Using symmetrically substituted precursors can prevent the formation of regioisomers.

  • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule to identify conditions that favor the formation of the desired isomer.[4]

  • Separation of Isomers: If the formation of regioisomers cannot be avoided, they can often be separated by column chromatography. A systematic approach to selecting the eluent, starting with a non-polar solvent and gradually increasing polarity, is recommended.[4]

Issue 3: Low or No Product Yield

Question: I am getting a very low yield or no desired pyrazolo[4,3-b]pyridine product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in heterocyclic synthesis can stem from several factors.

Troubleshooting Steps:

  • Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole or substituted pyridine, is crucial. Impurities can interfere with the reaction.[4]

    • Recommendation: Ensure all reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.

  • Reaction Conditions:

    • Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.[4]

    • Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.[4]

    • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.[4]

    • Recommendation: Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield.

Data Presentation

Table 1: Yields of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]

EntryAryl SubstituentYield (%)
5a2-cyanophenyl85
5b4-methyl-2-nitrophenyl88
5c2-(methoxycarbonyl)phenyl65
5d4-fluorophenyl76
5f2-chlorophenyl72
5l4-methyl-2-nitrophenyl (with 6-CF3)84

Experimental Protocols

Key Experiment: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[1]

This protocol is adapted from a reported efficient synthesis that minimizes byproduct formation.[1]

Materials:

  • Appropriate aniline

  • p-Toluenesulfonic acid monohydrate

  • Sodium nitrite

  • Ethyl 2-(2-chloro-3-nitropyridin-5-yl)-3-oxobutanoate

  • Pyridine

  • Pyrrolidine

  • Ethanol

  • Diethyl ether

Procedure:

  • Diazotization: A solution of the corresponding aniline (10 mmol) in a mixture of ethanol (20 mL) and p-toluenesulfonic acid monohydrate (2.85 g, 15 mmol) is cooled to 0-5 °C. A solution of sodium nitrite (0.76 g, 11 mmol) in water (2 mL) is added dropwise, maintaining the temperature below 5 °C. The resulting mixture is stirred for 30 minutes at this temperature. The precipitated arenediazonium tosylate is filtered, washed with cold ethanol and diethyl ether, and used immediately.

  • Azo-coupling and Cyclization: To a solution of ethyl 2-(2-chloro-3-nitropyridin-5-yl)-3-oxobutanoate (10 mmol) in pyridine (20 mL), the freshly prepared arenediazonium tosylate (11 mmol) is added in one portion at room temperature. The reaction mixture is stirred for 1 hour.

  • Pyrrolidine (1.2 mL, 15 mmol) is then added, and the mixture is heated to 40 °C and stirred for an additional 30 minutes.

  • Work-up: The reaction mixture is poured into water (200 mL). The precipitated solid is filtered, washed with water, and dried. The crude product is purified by flash chromatography on silica gel.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway A Azo-Compound Intermediate B N-Acetyl-N-arylhydrazone Intermediate A->B + Pyrrolidine (Nucleophilic Attack) C Desired Pyrazolo[4,3-b]pyridine B->C Heat (40°C) (Cyclization) D N-Acetylpyrrolidine B->D Side Reaction Troubleshooting_Workflow Start Pyrazolo[4,3-b]pyridine Synthesis Issue Issue Identify Primary Issue Start->Issue LowYield Low or No Yield Issue->LowYield Yield Byproducts Byproduct Formation Issue->Byproducts Purity CheckPurity Check Starting Material Purity LowYield->CheckPurity IdentifyByproduct Identify Byproduct (e.g., NMR, MS) Byproducts->IdentifyByproduct OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst, Solvent) CheckPurity->OptimizeConditions InertAtmosphere Consider Inert Atmosphere OptimizeConditions->InertAtmosphere End Successful Synthesis InertAtmosphere->End Rearrangement Rearrangement Product (e.g., N-acetyl hydrazone) IdentifyByproduct->Rearrangement Structure A Regioisomer Regioisomer IdentifyByproduct->Regioisomer Structure B AdjustTempBase Adjust Temperature and Base Rearrangement->AdjustTempBase RedesignStartingMaterial Redesign/Purify Starting Materials Regioisomer->RedesignStartingMaterial AdjustTempBase->End SeparateIsomers Separate Isomers (Chromatography) RedesignStartingMaterial->SeparateIsomers SeparateIsomers->End

References

Technical Support Center: Japp-Klingemann Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low yields in the Japp-Klingemann reaction. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Japp-Klingemann reaction is resulting in a very low yield. What are the most common causes?

Low yields in the Japp-Klingemann reaction can stem from several factors. The most common issues include improper pH control, decomposition of the diazonium salt intermediate, formation of side products, and suboptimal reaction temperatures. For instance, a very acidic environment (pH 0-1) can be detrimental, while a pH range of 4-5 is often more suitable to ensure the presence of the dione anion in sufficient concentration.[1] Additionally, the stability of the diazonium salt is crucial; these salts can be unstable and prone to decomposition, especially at elevated temperatures.[2]

Q2: How does the stability of the diazonium salt affect the reaction, and how can I improve it?

Aryl diazonium salts can be unstable, with stability ranging from excellent to explosive.[2] Decomposition of the diazonium salt before it can react with the β-keto-ester or β-keto-acid is a primary contributor to low yields.

To improve stability and ensure a successful reaction:

  • Temperature Control: Prepare the diazonium salt at low temperatures, typically between 0-5 °C, and maintain this temperature throughout its use.[3] For particularly unstable salts, such as those derived from electron-rich anilines, conducting the reaction at even lower temperatures, like -15 °C, may be beneficial.[1]

  • Immediate Use: Use the diazonium salt solution immediately after its preparation to minimize decomposition.[1]

  • Stable Salts: Consider using more stable forms of diazonium salts, such as arenediazonium tosylates or tetrafluoroborates, which can sometimes be isolated.[2][4]

Q3: What is the optimal pH for the Japp-Klingemann reaction, and how do I maintain it?

The reaction's pH is a critical parameter. While the initial diazotization is carried out in a strongly acidic medium, the subsequent coupling reaction requires a less acidic or even slightly basic environment. An acidic pH between 0-1 during the coupling step can lead to a mess of products.[1] A pH of 4-5 is generally recommended for the coupling of the diazonium salt with the dione to ensure a sufficient concentration of the enolate anion.[1]

To maintain the optimal pH, a buffer system is typically employed. Sodium acetate is commonly used to neutralize the excess acid from the diazotization step and maintain the pH in the desired range.[1][3] It is advisable to use an adequate amount of the buffering agent, for instance, 3-4 equivalents of sodium acetate, to effectively control the pH.[1]

Q4: I am observing the formation of an azo-compound instead of the desired hydrazone. What could be the reason?

The formation of a stable azo-compound that fails to convert to the hydrazone can occur under certain conditions.[4][5] This intermediate is part of the reaction mechanism, but its accumulation suggests that the subsequent hydrolysis and rearrangement steps are being hindered.[6][7] Increasing the temperature or pH to force the conversion can sometimes lead to the formation of numerous side products.[4][5] In such cases, modifying the reaction conditions, such as using a different base or solvent, may be necessary to facilitate the desired transformation.

Q5: Are there specific considerations when using electron-rich anilines?

Yes, electron-rich anilines can present challenges. The resulting diazonium salts are often less electrophilic and less stable, which can lead to lower yields.[1] These anilines are also more prone to forming tarry byproducts during diazotization.[1] To mitigate these issues, it is recommended to perform the diazotization at lower temperatures (e.g., -15 °C) and use the diazonium salt immediately.[1] An excess of the diazonium salt (1.2-1.3 equivalents) may also be beneficial to drive the reaction forward.[1]

Quantitative Data Summary

For successful execution of the Japp-Klingemann reaction, precise control over reaction parameters is essential. The following tables provide a summary of key quantitative data for reaction conditions and reagent stoichiometry.

Table 1: Optimal Reaction Conditions

ParameterRecommended Value/RangeNotes
Diazotization Temperature0-5 °CFor electron-rich anilines, -15 °C may be required.[1][3]
Coupling Reaction Temperature0-5 °CMaintain low temperature throughout the addition of the diazonium salt.[3]
Reaction pH (Coupling Step)4-5Crucial for the formation of the enolate.[1]
Reaction Time30 minutes to several hoursMonitor by TLC to determine completion.[1]

Table 2: Recommended Reagent Stoichiometry

ReagentEquivalentsPurpose
Sodium Nitrite (NaNO₂)1.05 - 1.1 eqDiazotizing agent. A slight excess is often used.[1]
Hydrochloric Acid (HCl)~5 eqTo form the diazonium salt.[1]
β-keto-ester/acid1.0 eqStarting material.
Sodium Acetate (NaOAc)~3-4 eqBuffer to control pH during the coupling reaction.[1]
Aryl Diazonium Salt1.0 - 1.3 eqAn excess may be needed for less reactive anilines.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyruvate Phenylhydrazone

This protocol details the synthesis of ethyl pyruvate phenylhydrazone from aniline and ethyl acetoacetate.[3]

Materials:

  • Aniline (0.1 mol)

  • Concentrated Hydrochloric Acid (0.25 mol)

  • Sodium Nitrite (0.1 mol)

  • Ethyl Acetoacetate (0.1 mol)

  • Sodium Acetate (0.3 mol)

  • Ethanol

  • Water

Part A: Preparation of the Diazonium Salt

  • In a suitable flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

Part B: Coupling Reaction

  • In a separate larger flask, dissolve ethyl acetoacetate and sodium acetate in ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to stand at room temperature overnight.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated crude ethyl pyruvate phenylhydrazone by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure product.

Visual Guides

The following diagrams illustrate the Japp-Klingemann reaction mechanism, a general experimental workflow, and a troubleshooting decision tree.

Japp_Klingemann_Mechanism Japp-Klingemann Reaction Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Ketoester β-Keto-ester Enolate Enolate Anion Ketoester->Enolate Base (e.g., OAc⁻) Diazonium Aryl Diazonium Salt Azo Azo Compound Diazonium->Azo Enolate->Azo Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Azo->Tetrahedral Hydrolysis Hydrazone Hydrazone Tetrahedral->Hydrazone Decomposition & Proton Transfer

Japp-Klingemann reaction mechanism.

Experimental_Workflow General Experimental Workflow Start Start Diazotization Diazotization of Aniline (0-5 °C) Start->Diazotization Coupling Coupling with β-Keto-ester (pH 4-5, 0-5 °C) Diazotization->Coupling Stirring Reaction Stirring (1-2 hours) Coupling->Stirring Workup Aqueous Work-up (Precipitation/Extraction) Stirring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification End Final Product Purification->End

General experimental workflow.

Troubleshooting_Tree Troubleshooting Low Yield cluster_pH pH Issues cluster_Temp Temperature Issues cluster_Reagents Reagent Issues cluster_Aniline Substrate Issues LowYield Low Yield Observed CheckpH Check Reaction pH LowYield->CheckpH CheckTemp Check Temperature Control LowYield->CheckTemp CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents CheckAniline Substrate Issues? (e.g., electron-rich aniline) LowYield->CheckAniline pH_TooAcidic pH too acidic? CheckpH->pH_TooAcidic Temp_TooHigh Temperature too high? CheckTemp->Temp_TooHigh Reagents_Decomposed Reagents decomposed? CheckReagents->Reagents_Decomposed Aniline_Rich Using electron-rich aniline? CheckAniline->Aniline_Rich pH_Solution Increase buffer (NaOAc) concentration. Ensure pH is 4-5. pH_TooAcidic->pH_Solution Yes Temp_Solution Maintain 0-5 °C during diazotization and coupling. Consider lower temperatures (-15 °C) for sensitive substrates. Temp_TooHigh->Temp_Solution Yes Reagents_Solution Use freshly prepared diazonium salt. Verify purity of starting materials. Reagents_Decomposed->Reagents_Solution Yes Aniline_Solution Use excess diazonium salt (1.2-1.3 eq). Run reaction at lower temperature. Aniline_Rich->Aniline_Solution Yes

Troubleshooting decision tree for low yield.

References

optimization of reaction conditions for pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of pyrazolo[4,3-b]pyridines.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting the synthesis of a pyrazolo[4,3-b]pyridine derivative, but I am observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in pyrazolo[4,3-b]pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of your reactants, particularly the substituted pyridines and pyrazoles, is critical. Impurities can lead to side reactions and inhibit catalyst activity.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.

  • Reaction Conditions: Suboptimal reaction conditions are a common cause of low yields.

    • Recommendation: Systematically screen and optimize key reaction parameters such as solvent, catalyst, temperature, and reaction time. The choice of base is also crucial in many protocols.

  • Catalyst Selection and Activity: The choice and handling of the catalyst can significantly impact the reaction outcome.

    • Recommendation: If using a catalyst, ensure it is active and used in the correct loading. For palladium-catalyzed reactions, ligand choice is critical. For other syntheses, the acid or base catalyst concentration should be optimized.

  • Atmosphere Control: Some reactions, particularly those involving organometallic reagents or catalysts, are sensitive to air and moisture.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Issue 2: Formation of Side Products or Impurities

Question: My reaction is producing significant amounts of side products, complicating the purification of the target pyrazolo[4,3-b]pyridine. How can I minimize side product formation?

Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Temperature Control: Both excessively high and low temperatures can lead to the formation of undesired products.

    • Recommendation: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration may improve selectivity. Conversely, for some reactions, a higher temperature might be necessary to favor the desired reaction pathway over side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures is advised.

  • Order of Reagent Addition: The sequence in which reagents are added can influence the reaction pathway.

    • Recommendation: Experiment with different orders of addition. For instance, in a multi-component reaction, pre-mixing certain reactants before adding the final component can sometimes prevent the formation of side products.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the formation of byproducts.

    • Recommendation: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases, but a large excess can lead to side reactions.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my pyrazolo[4,3-b]pyridine product from the reaction mixture. What purification strategies are most effective?

Answer: Purification of pyrazolo[4,3-b]pyridines can be challenging due to their often polar nature and potential for co-eluting byproducts.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution is often more effective than an isocratic one.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Recommendation: Screen for suitable solvents or solvent mixtures. Common solvents for recrystallization of nitrogen-containing heterocycles include ethanol, methanol, isopropanol, and ethyl acetate.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove inorganic salts and highly polar impurities before chromatographic purification.

    • Recommendation: The work-up should be tailored to the specific reaction. It may involve washing with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, or an acidic solution (e.g., dilute HCl) to remove basic impurities, followed by a brine wash.

Data Presentation

The following tables summarize quantitative data from various studies to aid in the optimization of reaction conditions for pyrazolo[4,3-b]pyridine synthesis.

Table 1: Optimization of Reaction Conditions for a One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pyridine (3)Dioxane1001275
2DBU (3)Dioxane100885
3Pyrrolidine (1)Dioxane100692
4DBU (3)Toluene1001268
5Pyrrolidine (1)Toluene1001081
6Pyrrolidine (1)Acetonitrile801272

Data adapted from a study on a one-pot synthesis involving a modified Japp-Klingemann reaction.[1][2][3]

Table 2: Effect of Catalyst on the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (as a reference for related structures)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Acetic Acid (20)EthanolReflux675
2ZrCl₄ (10)DMF/Ethanol951688
3AC-SO₃H (5 mg)EthanolRoom Temp0.597
4Cu(II)acetylacetonate (50)CHCl₃Room Temp1094

Note: While this data is for the isomeric pyrazolo[3,4-b]pyridines, the catalysts and conditions can serve as a starting point for the optimization of pyrazolo[4,3-b]pyridine synthesis.[4][5][6]

Experimental Protocols

General Procedure for the One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1][2][3]

To a solution of ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate (1 mmol) in dioxane (10 mL) is added the corresponding aryldiazonium tosylate (1.2 mmol) and pyridine (3 mmol). The reaction mixture is stirred at room temperature for 1 hour. Then, pyrrolidine (1 mmol) is added, and the mixture is heated to 100 °C for 6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Mandatory Visualization

experimental_workflow start Start reactants Prepare Reactants: - Substituted Pyridine - Diazonium Salt - Base/Catalyst start->reactants setup Set up Reaction: - Anhydrous Solvent - Inert Atmosphere reactants->setup reaction Reaction at Optimized Temperature setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for pyrazolo[4,3-b]pyridine synthesis.

troubleshooting_workflow start Low/No Yield check_purity Are starting materials pure? start->check_purity purify_reactants Purify Reactants check_purity->purify_reactants No check_atmosphere Is reaction air/moisture sensitive? check_purity->check_atmosphere Yes purify_reactants->start optimize_conditions Optimize Reaction Conditions: - Temperature - Solvent - Catalyst - Time success Improved Yield optimize_conditions->success check_atmosphere->optimize_conditions No use_inert Use Inert Atmosphere & Anhydrous Solvents check_atmosphere->use_inert Yes use_inert->start

Caption: Troubleshooting decision tree for low yield in pyrazolo[4,3-b]pyridine synthesis.

References

Technical Support Center: Purification of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the purification of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing low recovery of my target compound, this compound, after performing silica gel column chromatography. What are the potential causes and how can I improve my yield?

Answer: Low recovery from silica gel chromatography can stem from several factors related to the compound's properties and the chromatographic conditions. Pyrazolo[4,3-b]pyridine derivatives can be polar and may interact strongly with the silica gel.

Here is a step-by-step guide to troubleshoot this issue:

  • Compound Adsorption: The compound may be irreversibly adsorbed onto the silica gel.

    • Recommendation: Before loading the entire sample, perform a small-scale test. After running the column, flush the silica gel with a very polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if the compound elutes. If it does, consider using a less active stationary phase like alumina or a different purification technique such as recrystallization.

  • Improper Solvent System: The polarity of the eluent may not be optimal for eluting your compound.

    • Recommendation: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[1] Monitor the elution using Thin Layer Chromatography (TLC). For pyrazolo[4,3-b]pyridine derivatives, solvent systems like ethyl acetate/chloroform have been used successfully.[2]

  • Sample Loading Technique: Improper loading can lead to band broadening and poor separation, resulting in mixed fractions and apparent low yield of the pure compound.

    • Recommendation: Adsorb your crude product onto a small amount of silica gel, dry it, and then load the dried powder onto the top of your column. This "dry loading" technique often results in sharper bands and better separation compared to loading the sample dissolved in a solvent.[3]

Issue 2: Presence of Persistent Impurities After Purification

Question: After purification by column chromatography and/or recrystallization, I still observe persistent impurities in my NMR spectrum. What are these likely impurities and how can I remove them?

Answer: Persistent impurities are often structurally similar to the target compound or are unreacted starting materials.

  • Common Impurities:

    • Starting Materials: Depending on the synthetic route, unreacted precursors can co-elute with the product.

    • Isomeric Byproducts: The formation of regioisomers is a known challenge in the synthesis of similar heterocyclic systems.[1] These isomers often have very similar polarities, making them difficult to separate by chromatography.

  • Troubleshooting and Optimization:

    • Optimize Reaction Conditions: Revisit the synthesis step. Ensuring the reaction goes to completion can minimize impurities from unreacted starting materials. Monitoring the reaction by TLC is crucial.[1]

    • Recrystallization: This is a powerful technique for removing impurities. For this compound and its derivatives, ethanol has been reported as a suitable recrystallization solvent.[4][5] Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific compound.

    • Flash Chromatography Optimization: If isomers are present, a very careful flash chromatography with a shallow solvent gradient may be necessary. Using a high-performance silica gel with a smaller particle size can also improve resolution.

    • Preparative TLC/HPLC: For small-scale purifications where high purity is essential, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be effective in separating closely related impurities.

Issue 3: The Purified Product is an Oil Instead of a Solid

Question: The literature reports this compound derivatives as solids, but my final product is an oil. What could be the reason for this?

Answer: Obtaining an oil instead of a solid can be due to the presence of residual solvent or impurities that depress the melting point.

  • Residual Solvent:

    • Recommendation: Ensure your product is thoroughly dried under high vacuum. Gentle heating (if the compound is thermally stable) can help remove residual solvents like ethyl acetate or chloroform. A red oil has been reported as a crude product in one synthesis.[6]

  • Impurities:

    • Recommendation: As mentioned previously, impurities can prevent crystallization. Re-purify a small amount of the oil using a different method (e.g., preparative TLC) to see if a solid can be obtained. Seeding the oil with a previously obtained crystal of the pure compound can sometimes induce crystallization.

Quantitative Data Summary

The following table summarizes yields reported in the literature for the synthesis of various this compound derivatives. Note that yields are highly dependent on the specific substrates and reaction conditions.

CompoundYield (%)Reference
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate85%[2]
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate76%[2]
Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate72%[2]
Ethyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate73%[2]
Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate83%[2]
Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate75%[2]

Experimental Protocols

1. Flash Column Chromatography

This is a general protocol for the purification of this compound derivatives based on literature reports.[1][2]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in chloroform or ethyl acetate in hexane is commonly used. The optimal gradient should be determined by TLC analysis of the crude product. A typical starting point is 10% ethyl acetate in the non-polar solvent, gradually increasing the concentration of ethyl acetate.

  • Procedure:

    • Prepare the column by packing the silica gel as a slurry in the initial, least polar eluent.

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, use the dry loading method described in the troubleshooting section.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Recrystallization

This protocol is based on methods used for purifying similar pyrazolopyridine compounds.[4][5]

  • Solvent: Ethanol is a commonly reported solvent for recrystallization of these types of compounds.

  • Procedure:

    • Dissolve the crude or partially purified product in a minimal amount of hot ethanol.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Impurities Present Recrystallize Recrystallization TLC->Recrystallize High Purity & Crystalline Column->Recrystallize Further Purification Needed Pure Pure Product Column->Pure Sufficiently Pure Recrystallize->Pure Analysis Purity Check (NMR, LC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Purification Start Purification Issue LowYield Low Yield? Start->LowYield Impure Persistent Impurities? LowYield->Impure No CheckAdsorption Check for Strong Adsorption on Silica LowYield->CheckAdsorption Yes Oily Product is an Oil? Impure->Oily No Recrystallize_Impure Recrystallize from Different Solvents Impure->Recrystallize_Impure Yes Dry Dry Under High Vacuum Oily->Dry Yes OptimizeEluent Optimize Eluent System CheckAdsorption->OptimizeEluent PrepTLC Consider Preparative TLC/HPLC Recrystallize_Impure->PrepTLC Repurify Re-purify to Remove Crystallization Inhibitors Dry->Repurify

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[4,3-b]pyridine derivatives.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Pyrazolo[4,3-b]pyridine Product

Question: I am attempting the synthesis of a pyrazolo[4,3-b]pyridine derivative, but I am observing a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of pyrazolo[4,3-b]pyridines can stem from several factors, particularly when employing methods like the modified Japp-Klingemann reaction. Here is a step-by-step guide to troubleshoot the issue:

  • Purity of Starting Materials: Impurities in your starting materials, such as the 2-chloro-3-nitropyridine derivatives or the β-keto-esters, can interfere with the reaction. Ensure all reactants are of high purity. Recrystallization or column chromatography of starting materials may be necessary.

  • Reaction Conditions: The reaction conditions are critical and suboptimal parameters can lead to low yields or product degradation.

    • Temperature: Increasing the reaction temperature may not always be beneficial and can lead to the formation of numerous side products[1][2][3]. It is crucial to carefully control the temperature as specified in the protocol. For the cyclization step, a moderate temperature of 40 °C has been shown to be effective[1].

    • pH: Similarly, a high pH can also result in multiple side products[1][2][3]. The pH should be maintained as per the reaction requirements, often in a slightly basic medium for the coupling step, followed by acidic workup.

    • Solvent: The choice of solvent is important for reactant solubility and reaction kinetics. Acetonitrile is a commonly used solvent for the initial azo-coupling and subsequent cyclization[1].

  • Instability of Intermediates: The azo-compound intermediate formed during the Japp-Klingemann reaction can be unstable. It is often preferable to proceed to the next step without isolating this intermediate. A one-pot procedure for the azo-coupling, deacylation, and pyrazole ring annulation can be advantageous[1][2].

  • Reaction Monitoring: Inadequate monitoring of the reaction progress can lead to premature or delayed quenching of the reaction. Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product and intermediates.

Issue 2: Formation of an Unexpected Isomeric Byproduct

Question: My reaction is producing an unexpected rearranged product, an N-acetyl-N-arylhydrazone, instead of the desired pyrazolo[4,3-b]pyridine. How can I prevent this side reaction?

Answer: The formation of an N-acetyl-N-arylhydrazone is a known side reaction, described as a C-N migration of the acetyl group[1][2]. This rearrangement can be the dominant pathway under certain conditions.

  • Understanding the Mechanism: This rearrangement is believed to be catalyzed by a nucleophile. The nucleophile attacks the electron-deficient N=N double bond of the azo-intermediate, leading to a cascade that results in the migration of the acetyl group.

  • Control of Reaction Conditions:

    • Nucleophile/Base Selection: The choice of base is critical. While a base is required for the cyclization, a strongly nucleophilic base can promote the C-N acetyl migration. Pyrrolidine has been found to be an effective base for the cyclization to the desired pyrazolo[4,3-b]pyridine while minimizing the rearrangement[1].

    • Temperature: The rearrangement can occur rapidly at room temperature upon addition of a suitable nucleophile. The subsequent cyclization to the desired product often requires gentle heating (e.g., 40 °C)[1]. By carefully controlling the temperature, you can favor the desired cyclization over the rearrangement.

  • One-Pot Procedure: A one-pot procedure where the azo-coupling is immediately followed by the addition of the base for cyclization can help to minimize the accumulation of the intermediate that leads to the rearranged product[1][2].

Issue 3: Formation of Multiple Unidentified Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired pyrazolo[4,3-b]pyridine. What could be the cause of these numerous side products?

Answer: The formation of multiple side products is a common issue, often linked to harsh reaction conditions.

  • Reaction Temperature and pH: As mentioned, elevated temperatures and high pH are known to cause the formation of numerous side products in the synthesis of pyrazolo[4,3-b]pyridines[1][2][3]. It is crucial to maintain the reaction temperature and pH within the optimized range.

  • Decomposition of Reagents: Aryldiazonium salts, used in the Japp-Klingemann reaction, can be unstable. Using freshly prepared diazonium salts or more stable arenediazonium tosylates can minimize decomposition products[1][2].

  • Oxidation: The pyridine ring can be susceptible to oxidation, especially under harsh conditions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

  • Hydrolysis of Intermediates: The hydrazone intermediate can be susceptible to hydrolysis, especially during aqueous workup. Ensure the workup procedure is performed efficiently and at an appropriate pH to minimize hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for pyrazolo[4,3-b]pyridines that is prone to side reactions?

A1: A common and efficient method for the synthesis of pyrazolo[4,3-b]pyridines involves the reaction of 2-chloro-3-nitropyridines with a β-keto-ester, followed by a modified Japp-Klingemann reaction[1][2]. This multi-step synthesis, while effective, can be prone to side reactions such as C-N acetyl migration and the formation of multiple byproducts if not carefully controlled[1][2][3].

Q2: How can I control regioselectivity in the synthesis of pyrazolo[4,3-b]pyridines?

A2: The formation of regioisomers is a significant challenge in the synthesis of many heterocyclic compounds. In the context of pyrazolo[4,3-b]pyridines, the primary concern is often the formation of other pyrazolopyridine isomers, such as pyrazolo[3,4-c]pyridines. The regioselectivity can be influenced by:

  • Choice of Starting Materials: Using symmetrically substituted precursors can avoid the issue of regioselectivity.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the regioselectivity of the cyclization step. For instance, in the synthesis of related pyrazolopyridines, the electrophilic additive and solvent combination was shown to control the ratio of regioisomers[4].

Q3: Are there any specific purification techniques recommended for pyrazolo[4,3-b]pyridine derivatives?

A3: Purification of pyrazolo[4,3-b]pyridine derivatives can be challenging due to their polarity and the potential for closely eluting side products.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification. A gradient elution system, for example, with a mixture of ethyl acetate and chloroform, has been reported to be effective[2].

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

Data Presentation

Table 1: Yield of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates under Optimized One-Pot Conditions

Aryl SubstituentYield (%)
2-cyanophenyl85
4-methyl-2-nitrophenyl88
2-(methoxycarbonyl)phenyl65
4-fluorophenyl76
2-chlorophenyl72
2-methyl-4-nitrophenyl73
2-methoxyphenyl78
4-(trifluoromethyl)phenyl82
4-bromophenyl83

Data sourced from Nikol'skiy et al. (2023)[1]. The yields reported are for the one-pot synthesis of various pyrazolo[4,3-b]pyridine derivatives.

Experimental Protocols

Key Experiment: One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This protocol is adapted from the work of Nikol'skiy et al. (2023) and is designed to minimize side reactions[1].

Materials:

  • Nitroaryl-substituted acetoacetic ester (1 mmol)

  • Appropriate aryldiazonium tosylate (1.1 mmol)

  • Acetonitrile (MeCN) (5 mL)

  • Pyridine (0.08 mL, 1 mmol)

  • Pyrrolidine (0.33 mL, 4 mmol)

  • 1N Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).

  • Stir the reaction mixture at room temperature for 5–60 minutes. Monitor the progress of the azo-coupling reaction by TLC.

  • Once the azo-coupling is complete, add pyrrolidine (0.33 mL, 4 mmol) to the reaction mixture.

  • Stir the reaction mixture at 40 °C for another 15–90 minutes. Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of 1N hydrochloric acid.

  • Extract the product with CHCl₃.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in chloroform) and/or recrystallization to obtain the pure pyrazolo[4,3-b]pyridine derivative.

Visualizations

G cluster_0 Troubleshooting Workflow for Pyrazolo[4,3-b]pyridine Synthesis cluster_1 Condition Optimization cluster_2 Reagent Quality Control cluster_3 Process Control start Low Yield or Multiple Side Products Observed check_conditions Verify Reaction Conditions (Temperature, pH, Solvent) start->check_conditions check_purity Assess Purity of Starting Materials start->check_purity check_monitoring Review Reaction Monitoring (TLC) start->check_monitoring temp_issue Temperature too high? check_conditions->temp_issue ph_issue pH incorrect? check_conditions->ph_issue purify_reagents Purify starting materials (recrystallization/chromatography) check_purity->purify_reagents optimize_monitoring Optimize TLC monitoring (track intermediates) check_monitoring->optimize_monitoring lower_temp Lower temperature (e.g., to 40°C for cyclization) temp_issue->lower_temp Yes adjust_ph Adjust pH as per protocol ph_issue->adjust_ph Yes end Improved Yield and Purity lower_temp->end adjust_ph->end purify_reagents->end optimize_monitoring->end

Caption: Troubleshooting workflow for low yield and side product formation.

G cluster_0 Side Reaction Pathways in Pyrazolo[4,3-b]pyridine Synthesis cluster_1 Desired Pathway cluster_2 Side Reactions start Azo-Intermediate desired_cyclization Cyclization (e.g., with Pyrrolidine at 40°C) start->desired_cyclization cn_migration C-N Acetyl Migration (Nucleophile-catalyzed) start->cn_migration decomposition Decomposition (High Temp/pH) start->decomposition product Pyrazolo[4,3-b]pyridine desired_cyclization->product rearranged_product N-Acetyl-N-arylhydrazone cn_migration->rearranged_product multiple_byproducts Numerous Side Products decomposition->multiple_byproducts

Caption: Desired vs. side reaction pathways from the azo-intermediate.

References

Technical Support Center: Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Presence of an Unexpected, More Polar Impurity by TLC Analysis

Question: After the cyclization step, my TLC plate shows a significant spot that is more polar than the desired product and streaks, especially when using basic conditions. What is this impurity and how can I avoid it?

Answer: A common and significant impurity under these conditions is the corresponding carboxylic acid, 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid. This is formed via the hydrolysis of the ethyl ester group. Basic conditions, in particular, promote this side reaction.[1][2][3][4][5]

Mitigation Strategies:

  • pH Control: Carefully control the pH during the reaction and workup. Avoid strongly basic conditions. If a base is necessary, consider using a milder, non-nucleophilic organic base.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water is required for hydrolysis.

  • Workup Procedure: During the aqueous workup, keep the solution neutral or slightly acidic to minimize base-catalyzed hydrolysis. Prompt extraction of the product into an organic solvent will also limit its exposure to aqueous basic conditions.

Purification of the Mixture:

If the carboxylic acid impurity has formed, it can typically be removed using the following methods:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be deprotonated and extracted into the aqueous layer, while the desired ester remains in the organic phase.

  • Column Chromatography: The carboxylic acid is significantly more polar than the ester and will have a much lower Rf value on silica gel. It can be effectively separated by flash column chromatography.

Issue 2: Formation of Isomeric Byproducts

Question: I am observing multiple spots on my TLC with very similar Rf values to my product, making purification difficult. What could these be?

Answer: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolopyridines.[6] Depending on the specific synthetic route, you may be forming isomers of the pyrazolo[4,3-b]pyridine ring system or N-alkylated isomers.

Potential Isomeric Impurities:

  • Regioisomers: If the precursors are unsymmetrical, cyclization can occur in different orientations, leading to regioisomers.

  • N-Alkylated Isomers: If an alkylation step is involved, alkylation can occur on different nitrogen atoms of the pyrazole ring, leading to N1 and N2 isomers.[7][8][9][10]

Troubleshooting and Prevention:

  • Starting Material Selection: Use starting materials that favor the desired regioselectivity.

  • Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regioselectivity of the cyclization.

  • Protecting Groups: In some cases, using a protecting group on one of the pyrazole nitrogens can direct alkylation to the desired position.

Separation of Isomers:

Separating isomers can be challenging due to their similar physical properties.

  • High-Performance Column Chromatography: Careful optimization of the mobile phase and using a high-resolution silica gel may allow for separation.

  • Recrystallization: Fractional crystallization from a suitable solvent system can sometimes enrich one isomer. Multiple recrystallizations may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: The most common impurities arise from:

  • Incomplete reactions, leaving starting materials in the final product.

  • Side reactions such as hydrolysis of the ethyl ester to the carboxylic acid.

  • Formation of isomeric byproducts.

  • Decomposition of the product under harsh reaction or workup conditions.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and effective method.[11][12] Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials, product, and any potential byproducts. Visualization under UV light is typically effective for these aromatic compounds.

Q3: What are the recommended purification techniques for obtaining high-purity this compound?

A3: A combination of techniques is often most effective:

  • Aqueous Workup with pH control: To remove water-soluble impurities and unreacted reagents.

  • Column Chromatography: This is highly effective for separating the desired product from most impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is generally recommended.[13][14]

  • Recrystallization: This is an excellent final step to obtain a highly crystalline and pure product. Suitable solvents can be determined on a small scale and may include ethanol, ethyl acetate, or mixtures with hexanes.[15]

Q4: My product is a brownish oil, but the literature reports a solid. What could be the issue?

A4: A brownish oil suggests the presence of impurities. These could be residual high-boiling solvents (like DMF or DMSO), colored byproducts from decomposition, or a mixture of isomers that prevents crystallization. A thorough purification by column chromatography followed by trituration or recrystallization should yield the solid product.

Data Presentation

Table 1: Qualitative Impact of Reaction Conditions on Product Purity

ParameterConditionPotential Impact on PurityRecommendation
Base Strong inorganic bases (e.g., NaOH, KOH)High risk of ester hydrolysis.Avoid; use mild organic bases if necessary.
Mild organic bases (e.g., triethylamine, DIPEA)Lower risk of hydrolysis, but can still occur.Use judiciously with careful monitoring.
Temperature Elevated temperatures for prolonged periodsIncreased rate of side reactions and potential for decomposition.Optimize for the shortest reaction time at the lowest effective temperature.
Water Content Presence of water in reagents or solventsPromotes ester hydrolysis.Use anhydrous reagents and solvents.
Workup pH Basic (pH > 8)Promotes ester hydrolysis.Maintain neutral to slightly acidic pH during aqueous workup.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for pyrazolopyridines.[16][17]

  • Reaction Setup: To a solution of the appropriate substituted aminopyridine precursor in a suitable anhydrous solvent (e.g., ethanol or DMF) under an inert atmosphere (e.g., nitrogen or argon), add the cyclizing agent (e.g., diethyl ethoxymethylenemalonate).

  • Reaction: Heat the reaction mixture at a temperature and for a duration determined by TLC monitoring to ensure complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates, filter and wash with a cold solvent.

    • If no solid forms, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials reaction Cyclization Reaction start->reaction monitoring TLC Monitoring reaction->monitoring quench Quenching/Precipitation monitoring->quench extraction Solvent Extraction quench->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure Product recrystallization->final_product

Caption: A typical experimental workflow for the synthesis and purification.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Potential Solutions start Crude Product Analysis (TLC, NMR) polar_impurity High Polarity Spot? start->polar_impurity multiple_spots Multiple Close Spots? start->multiple_spots starting_material Starting Material Present? start->starting_material hydrolysis Probable Hydrolysis - Check pH - Use anhydrous conditions polar_impurity->hydrolysis Yes isomers Probable Isomers - Optimize reaction conditions - High-resolution chromatography multiple_spots->isomers Yes incomplete_rxn Incomplete Reaction - Increase reaction time/temp - Check reagent purity starting_material->incomplete_rxn Yes

Caption: A logical diagram for troubleshooting common impurities.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. Our aim is to address common challenges encountered during scale-up and experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: We are experiencing significantly low yields or are unable to isolate the desired product. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in the synthesis of pyrazolo[4,3-b]pyridine derivatives can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: The purity of reactants, especially the substituted aminopyridine precursor, is critical. Impurities can lead to unwanted side reactions and inhibit the desired transformation.

      • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if necessary before use.

    • Reaction Conditions: Suboptimal reaction temperature, time, or atmospheric conditions can result in incomplete reactions or degradation of the product.[1]

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.

    • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

      • Recommendation: Carefully check the stoichiometry of all reagents. A slight excess of one reagent may be beneficial in some cases, which should be determined through small-scale optimization experiments.

Issue 2: Formation of Impurities and Side Products

  • Question: Our final product is contaminated with significant impurities, making purification difficult. What are the common side reactions, and how can they be minimized?

  • Answer: The formation of side products is a common challenge. In the synthesis of pyrazolo[4,3-b]pyridines, an unusual rearrangement leading to the formation of an N-aryl-N′-acetylhydrazine-N,N′-dicarboxylate has been observed.[2]

    • Minimizing Side Reactions:

      • Temperature Control: Strict control of the reaction temperature is crucial. Exothermic reactions, if not properly managed, can lead to the formation of undesired byproducts.

      • Order of Reagent Addition: The sequence of adding reagents can influence the reaction pathway. Follow the established protocol carefully.

      • pH Control: In reactions involving cyclization, the pH of the reaction medium can be critical. Ensure the pH is maintained within the optimal range for the desired reaction.

Issue 3: Challenges in Product Purification

  • Question: We are facing difficulties in purifying the crude product. What are the recommended purification techniques?

  • Answer: Purification of pyrazolo[4,3-b]pyridine derivatives can be challenging due to their polarity and the presence of closely related impurities.[1]

    • Column Chromatography:

      • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

      • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1] A gradient elution is often necessary to achieve good separation.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities.

    • Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and other water-soluble impurities before chromatographic purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound on a larger scale?

A1: An efficient and scalable method involves the reaction of an appropriately substituted aminopyridine intermediate with sodium nitrite under acidic conditions.[3] This method is advantageous due to its mild reaction conditions, operational simplicity, and high reported yields.[3] Another robust method starts from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of SNAr and modified Japp-Klingemann reactions.[2][4]

Q2: Are there any specific safety precautions to consider during the synthesis?

A2: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Handle all chemicals, especially corrosive acids and flammable organic solvents, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Diazonium intermediates, which may be formed in some synthetic routes, can be unstable. It is crucial to maintain the recommended reaction temperature (typically 0-5 °C) during their formation and use them immediately in the next step.

Q3: How can I confirm the identity and purity of the final product?

A3: The structure and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Experimental Protocols

Method 1: Synthesis from 2-Amino-3-carboxypyridine Precursor

This protocol is based on a patented method for the synthesis of this compound.[3]

Step 1: Preparation of the Aminopyridine Intermediate (V)

The synthesis starts from a substituted pyridine derivative which is converted to the key aminopyridine intermediate (V). The patent describes a multi-step synthesis to obtain this intermediate with high yields at each step.[3]

Step 2: Diazotization and Cyclization

  • Dissolve the aminopyridine intermediate (V) (1.0 eq.) in dilute sulfuric acid or hydrochloric acid.

  • Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.0-2.0 eq.) in water, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC).

  • After completion, the reaction is worked up by neutralization and extraction with an organic solvent.

  • The crude product is then purified by column chromatography or recrystallization to afford this compound.

Method 2: Synthesis from 2-Chloro-3-nitropyridine

This protocol is based on a literature procedure for the synthesis of pyrazolo[4,3-b]pyridine derivatives.[2]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • React 2-chloro-3-nitropyridine with an appropriate nucleophile to introduce the side chain that will form part of the pyrazole ring.

Step 2: Japp-Klingemann Reaction

  • The product from Step 1 is then subjected to a modified Japp-Klingemann reaction.

  • To a solution of the nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1 mmol).[2]

  • Stir the reaction mixture at room temperature for 5-60 minutes (monitored by TLC).[2]

  • Add pyrrolidine (4 mmol) and stir the reaction mixture at 40 °C for another 15-90 minutes (monitored by TLC).[2]

  • After cooling to room temperature, pour the reaction mixture into 1N hydrochloric acid and extract with chloroform.[2]

  • The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data

Table 1: Reported Yields for Key Synthesis Steps

Step/MethodStarting MaterialProductReported Yield (%)Reference
Method 1, Step 1Substituted PyridineAminopyridine Intermediate (V)99.3[3]
Method 1, Step 2Aminopyridine Intermediate (V)This compoundHigh (not specified)[3]
Method 2Nitroaryl-substituted acetoacetic esterEthyl 1-aryl-pyrazolo[4,3-b]pyridine-3-carboxylate derivatives63-85[2]

Visualizations

experimental_workflow cluster_method1 Method 1: From Aminopyridine Precursor cluster_method2 Method 2: From 2-Chloro-3-nitropyridine start1 Substituted Pyridine intermediate_V Aminopyridine Intermediate (V) start1->intermediate_V Multi-step synthesis diazotization Diazotization & Cyclization (NaNO2, Acid, -5 to 0 °C) intermediate_V->diazotization workup1 Work-up & Purification diazotization->workup1 product1 This compound workup1->product1 start2 2-Chloro-3-nitropyridine snar_product SNAr Product start2->snar_product SNAr japp_klingemann Japp-Klingemann Reaction (Aryldiazonium tosylate, Pyrrolidine) snar_product->japp_klingemann workup2 Work-up & Purification japp_klingemann->workup2 product2 This compound workup2->product2

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_purity Check Purity of Starting Materials start->check_purity Yes impurity_issue Impurity/Side Product Formation? start->impurity_issue No optimize_conditions Optimize Reaction Conditions (Temp, Time, Atmosphere) check_purity->optimize_conditions check_stoichiometry Verify Reagent Stoichiometry optimize_conditions->check_stoichiometry check_stoichiometry->impurity_issue control_temp Strict Temperature Control impurity_issue->control_temp Yes purification_issue Purification Challenges? impurity_issue->purification_issue No reagent_order Check Order of Reagent Addition control_temp->reagent_order control_ph Maintain Optimal pH reagent_order->control_ph control_ph->purification_issue column_chrom Column Chromatography (Silica, Gradient Elution) purification_issue->column_chrom Yes solution Improved Yield & Purity purification_issue->solution No recrystallization Recrystallization column_chrom->recrystallization proper_workup Thorough Aqueous Work-up recrystallization->proper_workup proper_workup->solution

References

Technical Support Center: Synthesis of Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolopyridine compounds.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole, is crucial. Impurities can interfere with the reaction.

    • Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.

  • Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.[1]

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring can result in stopping the reaction too early or too late.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity or separate the isomers?

Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials.[1]

  • Controlling Regioselectivity:

    • Starting Material Selection: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.

    • Reaction Conditions: In some cases, the choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations.

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]

    • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.[1]

Issue 3: Purification Challenges

Question: I have successfully synthesized my pyrazolo[3,4-b]pyridine derivative, but I am facing challenges in purifying the final product. What are some effective purification strategies?

Answer: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and potential for co-eluting byproducts.[1]

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4 before concentrating the solution.[1]

  • Chromatography:

    • Technique: Flash column chromatography is a standard and effective method.

    • Stationary Phase: Silica gel is most commonly used. If your compound is unstable on silica, consider using alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

    • Eluent System: A gradient system is often necessary. Common solvent systems include gradients of ethyl acetate in heptane or hexane, and methanol in dichloromethane.

  • Recrystallization: This technique can be very effective for obtaining highly pure crystalline products, provided a suitable solvent system can be found. For highly soluble compounds, a two-solvent recrystallization method can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[3,4-b]pyridines?

A1: The most common strategies involve the formation of a pyridine ring onto a pre-existing pyrazole ring or the formation of a pyrazole ring onto a pre-existing pyridine ring.[2] A widely used method is the reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[2] Three-component reactions involving an aldehyde, an active methylene compound, and an aminopyrazole are also extensively used.[3]

Q2: How does the choice of catalyst affect the yield of pyrazolopyridine synthesis?

A2: The catalyst can have a significant effect on the reaction yield and rate. Both acid and base catalysts are commonly used. For example, in some reactions, an amorphous carbon-supported sulfonic acid (AC-SO3H) has been shown to be an effective catalyst.[4] The optimal catalyst and its loading should be determined experimentally for each specific reaction.

Q3: Can microwave irradiation be used to improve the synthesis of pyrazolopyridines?

A3: Yes, microwave-assisted synthesis can be a very effective method for improving yields and reducing reaction times in the synthesis of pyrazolopyridine derivatives.[5] For example, a one-pot, three-component reaction under microwave irradiation has been shown to produce high yields of pyrazolo[3,4-b]pyridines in as little as 10 minutes at 200°C.[5]

Data Presentation

Table 1: Effect of Catalyst and Loading on Pyrazolo[3,4-b]pyridine Synthesis Yield

CatalystCatalyst LoadingYield (%)
AC-SO3H5 mg80
AC-SO3H10 mg75
AC-SO3H15 mg72
Fe3O4@MIL-101(Cr)-N(CH2PO3)220 mg95
ZrCl40.15 mmol13-28

Table 2: Effect of Solvent and Temperature on Pyrazolo[3,4-b]pyridine Synthesis

SolventTemperature (°C)Time (h)Yield (%)
EthanolRoom Temperature0.5 - 0.7580-97
Solvent-free1000.2595
EtOH/DMF (1:1)951613-28
Water9016Not specified
Acetic AcidRefluxNot specifiedNot specified

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Heterogeneous Catalyst

  • A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2) is stirred at 100 °C under solvent-free conditions.[1]

  • The progress of the reaction is monitored by TLC.[1]

  • Upon completion, the reaction mixture is cooled.[1]

  • The product is isolated by recrystallization from a suitable solvent (e.g., ethanol).[1]

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.[1]

  • The reaction mixture is degassed, and ZrCl4 (0.15 mmol) is added.[1]

  • The reaction mixture is vigorously stirred at 95 °C for 16 h.[1]

  • After completion, the mixture is concentrated in vacuo.[1]

  • The product is extracted with an organic solvent (e.g., CHCl3), washed with water and brine, dried over Na2SO4, and purified by flash column chromatography.[1]

Visualizations

experimental_workflow start Start reactants Combine Reactants (Aldehyde, Aminopyrazole, Active Methylene Compound) start->reactants catalyst Add Catalyst reactants->catalyst solvent Add Solvent (or Solvent-free) catalyst->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Reaction Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for pyrazolopyridine synthesis.

troubleshooting_yield start Low Yield? check_purity Are starting materials pure? start->check_purity Yes purify_sm Purify Starting Materials check_purity->purify_sm No check_catalyst Is the catalyst optimal? check_purity->check_catalyst Yes purify_sm->start optimize_conditions Optimize Reaction Conditions success Improved Yield optimize_conditions->success change_catalyst Screen Different Catalysts check_catalyst->change_catalyst No check_temp_time Are temperature and time optimal? check_catalyst->check_temp_time Yes change_catalyst->optimize_conditions vary_temp_time Vary Temperature and Time check_temp_time->vary_temp_time No check_solvent Is the solvent appropriate? check_temp_time->check_solvent Yes vary_temp_time->optimize_conditions change_solvent Screen Different Solvents check_solvent->change_solvent No check_solvent->success Yes change_solvent->optimize_conditions

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

The Rising Potential of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of a Promising Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory potential of ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivatives and their structural analogs. While direct comparative studies on a series of this compound derivatives are limited in the public domain, this guide synthesizes available data on closely related pyrazolo[3,4-b]pyridine and pyrazole-3-carboxylate derivatives to offer valuable insights into their structure-activity relationships and therapeutic promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the pyrazolopyridine core have demonstrated significant potential as anticancer agents by targeting various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes like cell cycle progression and DNA replication.

Comparative Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives (IC50 in µM)

Compound/DerivativeHePG-2 (Liver)MCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)Reference
Compound 19 7.2 ± 0.68.1 ± 0.76.5 ± 0.59.3 ± 0.8[1]
Compound 20 6.8 ± 0.57.5 ± 0.65.9 ± 0.48.7 ± 0.7[1]
Compound 21 5.4 ± 0.46.2 ± 0.54.8 ± 0.37.1 ± 0.6[1]
Compound 24 8.1 ± 0.79.2 ± 0.87.3 ± 0.610.5 ± 0.9[1]
Compound 25 6.5 ± 0.57.1 ± 0.65.2 ± 0.48.0 ± 0.7[1]
Doxorubicin 4.5 ± 0.35.1 ± 0.43.8 ± 0.26.2 ± 0.5[1]

Note: The data presented is for pyrazolo[3,4-b]pyridine derivatives, which are structural isomers of the target scaffold. This data is intended to be representative of the potential anticancer activity of this class of compounds.

Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against various cancer cell lines.[1] Compounds 19, 20, 21, 24, and 25 exhibited notable activity against HePG-2, MCF-7, HCT-116, and PC-3 cell lines, with IC50 values comparable to the standard anticancer drug doxorubicin.[1] These findings underscore the potential of the pyrazolopyridine scaffold as a template for the development of novel anticancer agents.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazolopyridine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.

Comparative Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives (Zone of Inhibition in mm)

Compound/DerivativeBacillus subtilis (G+)Staphylococcus aureus (G+)Escherichia coli (G-)Pseudomonas aeruginosa (G-)Reference
Compound 6a 1312--[2]
Compound 6b 1413--[2]
Compound 6c 12-12-[2]
Compound 6d 1312--[2]
Compound 6g 12--12[2]
Compound 6h 1413--[2]
Tetracycline 25282220[2]

Note: The data presented is for pyrazolo[3,4-b]pyridine derivatives. This data is illustrative of the potential antimicrobial activity of the broader pyrazolopyridine class.

A series of pyrazolo[3,4-b]pyridines (6a-h) were screened for their in vitro antibacterial activities against four bacterial species.[2] Several of these derivatives exhibited moderate antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[2]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Research into ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has revealed their potential to mitigate inflammation.

Comparative Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives (% Inhibition of Paw Edema)

Compound/Derivative1 hr2 hr3 hr4 hrReference
Compound 2e 45.152.358.765.4[3]
Compound 2f 48.255.162.368.9[3]
Indomethacin 55.663.870.175.2[3]

Note: This data is for ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which share the core pyrazole-3-carboxylate moiety with the target scaffold.

A series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model.[3] Among the tested compounds, ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) and ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) demonstrated significant anti-inflammatory activity, comparable to the standard drug indomethacin.[3]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials (this compound derivatives) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Assays (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Assays (Agar Well Diffusion) characterization->antimicrobial antiinflammatory Anti-inflammatory Assays (Carrageenan-induced Paw Edema) characterization->antiinflammatory ic50 IC50 Determination anticancer->ic50 mic MIC/Zone of Inhibition antimicrobial->mic edema % Edema Inhibition antiinflammatory->edema

Experimental workflow for the synthesis and biological evaluation of target compounds.

cdk2_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CDK2 CDK2 AKT->CDK2 Activates CyclinE Cyclin E CyclinE->CDK2 Binds Rb Rb CDK2->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->CDK2 Inhibits

Simplified CDK2 signaling pathway in cancer and the point of inhibition.

pim1_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Phosphorylates PIM1 PIM1 STAT->PIM1 Induces Transcription Bad Bad PIM1->Bad Phosphorylates (inactivates) CellCycle Cell Cycle Progression PIM1->CellCycle Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->PIM1 Inhibits

Simplified PIM1 kinase signaling pathway and the point of inhibition.

trk_pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds & Activates RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellSurvival Cell Survival & Proliferation ERK->CellSurvival AKT AKT PI3K->AKT AKT->CellSurvival Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->TRK_Receptor Inhibits

Simplified TRK signaling pathway in cancer and the point of inhibition.

Detailed Experimental Protocols

1. MTT Assay for Anticancer Activity

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

2. Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1.5 x 10⁸ CFU/mL) is prepared in sterile saline or broth.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

  • Compound Application: A fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration is added to each well. A positive control (e.g., tetracycline) and a negative control (solvent) are also included on the same plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

3. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group. A dose-response relationship can be established to determine the ED50 of the compound.

Conclusion

This compound derivatives and their related analogs represent a promising class of compounds with diverse biological activities. The available data, although primarily on isomeric scaffolds, strongly suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further structure-activity relationship studies on the specific this compound scaffold are warranted to optimize their potency and selectivity. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further investigations into this exciting area of medicinal chemistry.

References

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate for TBK1 inhibition compared to other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a potent, novel TANK-binding kinase 1 (TBK1) inhibitor, a 1H-pyrazolo[3,4-b]pyridine derivative designated as compound 15y , with other established TBK1 inhibitors. The data presented is based on preclinical research and is intended to inform drug discovery and development efforts targeting TBK1, a key kinase in innate immunity and other cellular processes.

Executive Summary

Compound 15y , a novel 1H-pyrazolo[3,4-b]pyridine derivative, has demonstrated exceptional potency against TBK1 with a half-maximal inhibitory concentration (IC50) of 0.2 nM .[1] This positions it as one of the most potent TBK1 inhibitors reported to date. This guide provides a comparative analysis of its in vitro efficacy and selectivity against other known TBK1 inhibitors, including BX795, MRT67307, and Amlexanox. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and facilitate further investigation.

Data Presentation: Comparative Inhibitor Performance

The following table summarizes the in vitro potency of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (represented by the highly potent analog, compound 15y) and other well-characterized TBK1 inhibitors.

InhibitorChemical ClassTBK1 IC50 (nM)IKKε IC50 (nM)Selectivity (IKKε/TBK1)
Compound 15y 1H-pyrazolo[3,4-b]pyridine0.2 [1]>1000*>5000
BX795 Pyrrolopyrimidine6 - 7.1[1]41~6.8
MRT67307 Pyrrolopyrimidine19 - 28.7[1]160~8.4
Amlexanox Chromone~1000-2000~1000-2000~1
GSK8612 Not specifiedpIC50 = 6.8**Highly SelectiveNot specified
WEHI-345 Not specified13Not specifiedNot specified

*Estimated based on selectivity profile showing <50% inhibition at 1 µM. **pIC50 of 6.8 corresponds to an IC50 of approximately 158 nM.

Kinase Selectivity Profile of Compound 15y

To assess its specificity, compound 15y was screened against a panel of 31 kinases at a concentration of 1 µM. The results demonstrate a high degree of selectivity for TBK1.

Kinase% Inhibition at 1 µM
TBK1 >99
IKKε<50
IKKα<10
IKKβ<10
... (other 27 kinases)<10

Data extracted from Sun et al., 2022.

Signaling Pathways and Experimental Workflows

TBK1 Signaling Pathway in Innate Immunity

TBK1 is a critical kinase in the innate immune response, particularly in the signaling pathways initiated by pattern recognition receptors (PRRs) that detect viral and bacterial nucleic acids.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_tbk1 TBK1 Activation cluster_downstream Downstream Signaling Viral/Bacterial PAMPs Viral/Bacterial PAMPs PRRs (RIG-I, cGAS, TLRs) PRRs (RIG-I, cGAS, TLRs) Viral/Bacterial PAMPs->PRRs (RIG-I, cGAS, TLRs) Adaptors (MAVS, STING, TRIF) Adaptors (MAVS, STING, TRIF) PRRs (RIG-I, cGAS, TLRs)->Adaptors (MAVS, STING, TRIF) TBK1 TBK1 Adaptors (MAVS, STING, TRIF)->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 (dimer) p-IRF3 (dimer) IRF3->p-IRF3 (dimer) Nucleus Nucleus p-IRF3 (dimer)->Nucleus Translocation Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes Transcription Compound_15y Compound 15y Compound_15y->TBK1 Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant TBK1 Recombinant TBK1 Incubation Incubation Recombinant TBK1->Incubation Test Compound (e.g., 15y) Test Compound (e.g., 15y) Test Compound (e.g., 15y)->Incubation Kinase Buffer Kinase Buffer Kinase Buffer->Incubation ATP & Substrate ATP & Substrate Start Reaction Add ATP & Substrate Incubation->Start Reaction Measure Activity Measure Activity Start Reaction->Measure Activity Incubate at 30°C Data Analysis Data Analysis Measure Activity->Data Analysis Quantify Phosphorylation

References

A Comparative Guide to the Synthesis of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry and drug discovery. This guide provides a comparative analysis of three prominent methods for the synthesis of this important bicyclic system: a modern one-pot approach based on the Japp-Klingemann reaction, a rapid microwave-assisted multicomponent synthesis, and a classical cyclocondensation strategy via the Friedländer annulation. The comparison focuses on quantitative performance, experimental protocols, and reaction workflows to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative metrics for the three highlighted synthetic methods, offering a clear comparison of their efficiency and reaction conditions.

MetricMethod 1: Japp-Klingemann Based SynthesisMethod 2: Microwave-Assisted Multicomponent ReactionMethod 3: Classical Friedländer Annulation
Starting Materials 2-Chloro-3-nitropyridines, Ethyl acetoacetate, Arenediazonium tosylates1,3-Dimethyl-1H-pyrazol-5-amine, Ethyl cyanoacetate, Aromatic aldehydes, Ammonium acetateN-Boc-4-aminopyrazole-5-carbaldehydes, Active methylene ketones
Reaction Time ~2-3 hours10 - 20 minutesSeveral hours (reflux)
Reaction Temperature Room temperature to 50°C40°CReflux (e.g., Acetic Acid ~118°C)
Typical Yields 65 - 88%[1][2]79 - 93%Good to moderate (specific yields vary with ketone)[3]
Key Advantages High yields, operational simplicity, one-pot procedure.[1][2]Extremely rapid, high yields, green chemistry approach.Versatile for various ketone substrates.
Key Disadvantages Requires synthesis of diazonium salts.Requires specialized microwave reactor.Requires protected aminopyrazole precursor, longer reaction times.[3]

Experimental Protocols

Method 1: One-Pot Synthesis via Modified Japp-Klingemann Reaction

This efficient method synthesizes pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines in a one-pot sequence involving a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.[1][2]

Protocol for Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Example):

  • Step 1: SNAr Reaction. To a solution of ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate (1 mmol) in acetonitrile (10 mL), add pyridine (3 mmol).

  • Step 2: Azo-coupling. Cool the mixture to 0°C and add a solution of 2-cyanobenzenediazonium tosylate (1.1 mmol) in acetonitrile (10 mL) dropwise. Stir the resulting mixture at room temperature for 1 hour.

  • Step 3: Cyclization. Add pyrrolidine (2 mmol) to the reaction mixture and stir at 50°C for 1 hour.

  • Work-up. After completion of the reaction (monitored by TLC), pour the mixture into water (50 mL). Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol. The final product was obtained in an 85% yield.[1]

Method 2: Microwave-Assisted Three-Component Synthesis

This approach exemplifies a green and highly efficient strategy, combining three components in a single step under microwave irradiation to rapidly produce the pyrazolo[3,4-b]pyridine core. The principles are analogous for the [4,3-b] isomer.

Protocol for Ethyl 6-amino-4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Example):

  • Reaction Setup. In a microwave process vial, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), 4-methoxybenzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 mmol) in water (4 mL).

  • Microwave Irradiation. Seal the vial and place it in a microwave reactor. Irradiate the mixture at 40°C (110 W power) for 20 minutes.

  • Work-up. After irradiation, cool the reaction mixture in ice-cold water. The solid product precipitates and is collected by vacuum filtration. The product is typically of high purity and may not require further purification. This method yields the desired product in the range of 83-93%.

Method 3: Classical Synthesis via Friedländer Annulation

This classical method involves the cyclocondensation of a 4-aminopyrazole-5-carbaldehyde with a ketone bearing an α-methylene group, following the principles of the Friedländer annulation.[3]

Protocol for N-Boc-Protected Pyrazolo[4,3-b]pyridines (General Procedure):

  • Reaction Setup. In a round-bottom flask, dissolve N-Boc-4-aminopyrazole-5-carbaldehyde (1 mmol) and the respective active methylene ketone (1.2 mmol) in glacial acetic acid (5 mL).

  • Catalysis and Reflux. Add pyrrolidine (0.2 mmol) as a catalyst to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up. Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Reaction Workflow Visualizations

The following diagrams illustrate the logical flow of each synthetic method.

G cluster_0 Method 1: Japp-Klingemann Based Synthesis A0 2-Chloro-3-nitropyridine C0 SNAr Reaction (NaH) A0->C0 B0 Ethyl Acetoacetate B0->C0 D0 Pyridinyl Keto Ester C0->D0 F0 Modified Japp-Klingemann Reaction (Pyridine, Pyrrolidine) D0->F0 E0 Arenediazonium Tosylate E0->F0 G0 Pyrazolo[4,3-b]pyridine F0->G0

Method 1: Japp-Klingemann Workflow

G cluster_1 Method 2: Microwave-Assisted Multicomponent Reaction A1 5-Aminopyrazole D1 One-Pot Mixture (Catalyst, Solvent) A1->D1 B1 Aldehyde B1->D1 C1 Active Methylene Compound (e.g., Ethyl Cyanoacetate) C1->D1 E1 Microwave Irradiation (e.g., 40°C, 20 min) D1->E1 F1 Pyrazolo[3,4-b]pyridine E1->F1

Method 2: Microwave MCR Workflow

G cluster_2 Method 3: Classical Friedländer Annulation A2 N-Boc-4-aminopyrazole- 5-carbaldehyde C2 Cyclocondensation (Acetic Acid, Pyrrolidine, Reflux) A2->C2 B2 Active Methylene Ketone B2->C2 D2 N-Boc-Pyrazolo[4,3-b]pyridine C2->D2 E2 Deprotection (if needed) D2->E2 F2 Pyrazolo[4,3-b]pyridine E2->F2

Method 3: Friedländer Annulation Workflow

References

A Comparative Guide to the Efficacy of Pyrazolo[4,3-b]pyridine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in the development of kinase inhibitors, leading to several approved drugs and numerous candidates in clinical trials.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This guide provides a comparative analysis of the efficacy of various pyrazolo[4,3-b]pyridine-based inhibitors against different kinase targets, supported by experimental data and detailed methodologies.

Understanding the Landscape of Kinase Inhibition

The development of kinase inhibitors is a cornerstone of targeted therapy.[1] Efficacy is typically assessed through a combination of biochemical assays, which measure direct enzyme inhibition, and cell-based assays, which evaluate the inhibitor's activity in a more physiologically relevant context.[3][4][5] A significant challenge in kinase inhibitor development is achieving selectivity, as many compounds that show high potency in biochemical assays fail to translate that efficacy to a cellular environment due to off-target effects or poor cell permeability.[4]

Comparative Efficacy of Pyrazolo[4,3-b]pyridine-based Inhibitors

The following tables summarize the in vitro efficacy of several pyrazolo[4,3-b]pyridine-based inhibitors against key kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.

Table 1: Efficacy against Cyclin-Dependent Kinases (CDKs)

Compound IDTargetIC50 (µM)Assay Type
Compound 8 CDK2/cyclin A20.65Enzymatic Assay
Roscovitine (Reference)CDK2/cyclin A20.394Enzymatic Assay

Data sourced from a study on novel pyridine and pyrazolopyridine derivatives.[6]

Table 2: Efficacy against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDTargetIC50 (nM)Assay Type
7n FGFR1Not specified, but showed significant in vivo activityEnzymatic and Cell-based Assays
AZD4547 (Reference)FGFR10.2Enzymatic Assay
AZD4547 (Reference)FGFR22.5Enzymatic Assay
AZD4547 (Reference)FGFR31.8Enzymatic Assay
AZD4547 (Reference)VEGFR224Enzymatic Assay

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors.[7]

Table 3: Efficacy against Anaplastic Lymphoma Kinase (ALK)

Compound IDTargetIC50 (nM)Assay Type
10g ALK-wt< 0.5Enzymatic Assay
10g ALK-L1196M< 0.5Enzymatic Assay
Entrectinib (Reference)ALK-wt12Enzymatic Assay

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as ALK inhibitors.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in cell signaling and the methodologies used to study them is crucial for understanding inhibitor efficacy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, ALK) RAS RAS RTK->RAS JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->RTK Inhibition Inhibitor->JAK Inhibition

Caption: Generalized kinase signaling pathway showing points of inhibition.

The diagram above illustrates a simplified receptor tyrosine kinase (RTK) and JAK-STAT signaling cascade, common pathways where pyrazolo[4,3-b]pyridine inhibitors are effective. These inhibitors typically act by competing with ATP for the kinase's binding site, thereby blocking downstream signaling that leads to cell proliferation and survival.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay b1 Isolate Kinase Enzyme b2 Incubate with Inhibitor and Substrate b1->b2 b3 Add ATP to Initiate Reaction b2->b3 b4 Measure Product (e.g., ADP levels) b3->b4 c4 Determine Cellular IC50 b4->c4 Compare Potency c1 Culture Cancer Cell Lines c2 Treat Cells with Inhibitor c1->c2 c3 Assess Cell Viability or Target Phosphorylation c2->c3 c3->c4

Caption: Workflow for biochemical and cell-based kinase inhibitor assays.

This workflow outlines the typical steps involved in evaluating a kinase inhibitor. Biochemical assays provide a direct measure of enzyme inhibition, while cell-based assays offer insights into the compound's performance in a biological system, accounting for factors like cell permeability and off-target effects.[4][9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10]

  • Objective: To determine the in vitro IC50 value of a pyrazolo[4,3-b]pyridine inhibitor against a specific kinase.

  • Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (e.g., a peptide)

    • ATP (at Km concentration for the specific kinase)

    • Pyrazolo[4,3-b]pyridine inhibitor (serially diluted)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay buffer (containing DMSO for inhibitor dilution)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Add the assay buffer, inhibitor solution, and kinase enzyme to the wells of a 384-well plate.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[10]

    • Allow the reaction to proceed for a defined period (e.g., 2 hours) at room temperature.[10]

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 30-40 minutes.

    • Convert the produced ADP to ATP by adding the Kinase Detection Reagent and incubate for another 30 minutes. This new ATP is used in a luciferase reaction to generate a luminescent signal.[10]

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines.

  • Objective: To determine the cellular IC50 value of a pyrazolo[4,3-b]pyridine inhibitor.

  • Materials:

    • Cancer cell line expressing the target kinase (e.g., H1581 for FGFR1-driven cancer[7])

    • Cell culture medium and supplements (e.g., FBS)

    • Pyrazolo[4,3-b]pyridine inhibitor (serially diluted)

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • 96-well plates

    • Spectrophotometer or luminometer

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyrazolo[4,3-b]pyridine inhibitor and a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Measure the signal (absorbance or luminescence).

    • Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

By combining robust biochemical and cellular assays, researchers can build a comprehensive profile of a pyrazolo[4,3-b]pyridine inhibitor's efficacy and selectivity, guiding further optimization and development toward clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, particularly as a core component of kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a key intermediate in the synthesis of potential therapeutic agents. While a comprehensive biological dataset for a series of these specific analogs is not extensively available in a single study, this guide synthesizes information from relevant research on their synthesis and the bioactivity of structurally related pyrazolopyridine isomers to provide valuable insights for drug discovery and development.

Comparison of Synthesized Analogs

A recent study successfully synthesized a series of this compound analogs with diverse substitutions at the N-1 and C-6 positions of the pyrazolopyridine core. These compounds serve as a foundational library for exploring the SAR of this scaffold. The following table summarizes the synthesized analogs, providing a basis for future biological evaluation.

Compound IDR (at N-1)R' (at C-6)
5a 2-cyanophenylNO₂
5d 4-fluorophenylNO₂
5l 4-methyl-2-nitrophenylCF₃
5m 2-cyanophenylCF₃
5o 2-methoxyphenylCF₃

Structure-Activity Relationship (SAR) Insights from Related Pyrazolopyridines

While specific biological data for the analogs in the table above is not yet published, SAR studies on other pyrazolopyridine isomers, such as the pyrazolo[3,4-b]pyridine series, have revealed key structural features influencing their activity, primarily as kinase inhibitors. These insights can guide the prospective evaluation of the this compound analogs.

  • Substitution at the N-1 Position: The nature of the substituent at the N-1 position of the pyrazole ring is critical for potent kinase inhibition. Generally, aryl or substituted aryl groups are favored. For instance, in related series, substitutions on the phenyl ring at this position can modulate potency and selectivity against different kinases. The analogs synthesized with cyanophenyl, fluorophenyl, and methoxyphenyl groups at N-1 provide a good basis to explore these effects.

  • Substitution at the C-6 Position: The substituent on the pyridine ring, corresponding to the C-6 position in the featured analogs, also plays a significant role in determining biological activity. Electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) have been incorporated in the synthesized analogs. In many kinase inhibitor scaffolds, such groups can influence the electronic properties of the heterocyclic core and contribute to key interactions within the ATP-binding pocket of kinases.

  • The Carboxylate Group at C-3: The ethyl carboxylate at the C-3 position is a versatile handle for further chemical modification. It is often converted to carboxamides to explore additional hydrogen bonding interactions with the target protein. The SAR of related pyrazolo[4,3-b]pyridine-3-carboxamides suggests that the nature of the amine substituent can significantly impact potency and selectivity.

Experimental Protocols

To assess the biological activity of the this compound analogs, a standard in vitro kinase inhibition assay would be employed. Below is a representative protocol for evaluating the inhibitory activity of these compounds against a target protein kinase.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for a Tyrosine Kinase)

  • Reagents and Materials:

    • Recombinant human kinase (e.g., a specific tyrosine kinase).

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • Adenosine triphosphate (ATP).

    • Test compounds (dissolved in DMSO).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter molecule).

    • Microtiter plates (e.g., 96-well plates).

    • Plate reader for signal detection.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a microtiter plate, add the kinase assay buffer, the recombinant kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent (e.g., phosphotyrosine antibody) and incubate to allow for binding to the phosphorylated substrate.

    • Measure the signal using a plate reader. The signal intensity will be inversely proportional to the kinase inhibitory activity of the test compound.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound by plotting the percentage of inhibition against the compound concentration.

Visualizing Potential Mechanisms

The following diagrams illustrate a general experimental workflow for screening kinase inhibitors and a simplified representation of a signaling pathway that these compounds might target, based on the known activities of similar pyrazolopyridine scaffolds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation start Starting Materials synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification primary_screen Primary Kinase Assay purification->primary_screen Test Compounds dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Kinase Selectivity Profiling dose_response->selectivity cell_based Cell-Based Assays selectivity->cell_based Lead Compounds in_vivo In Vivo Studies cell_based->in_vivo

Experimental workflow for the development of kinase inhibitors.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Pyrazolo[4,3-b]pyridine Analog (Inhibitor) inhibitor->raf

in vitro and in vivo studies of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Studies of Pyrazolopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the focus of this guide is Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate and its derivatives, the available scientific literature with specific experimental data for this particular scaffold is limited. To provide a comprehensive comparative analysis, this guide presents data from closely related and extensively studied isomers, primarily the 1H-pyrazolo[3,4-b]pyridine core. This information serves as a valuable reference for predicting potential biological activities and designing future studies for the [4,3-b] scaffold.

The pyrazolopyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This guide provides a comparative overview of the in vitro and in vivo studies of various pyrazolopyridine derivatives, with a focus on their anticancer and kinase inhibitory properties.

Comparative In Vitro Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for selected compounds from different studies, showcasing their activity spectrum.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-b]pyridinesCompound 8b A-549 (Lung)2.9[2]
HEPG2 (Liver)2.6[2]
HCT-116 (Colon)2.3[2]
Compound 9a Hela (Cervical)2.59[3]
Compound 14g MCF7 (Breast)4.66[3]
HCT-116 (Colon)1.98[3]
Pyrazolo[3,4-b]pyridinesCompound C03 Km-12 (Colon)0.304[4]
Pyrazolo[3,4-d]pyrimidinesCompound 3 Hep2 (Laryngeal)36.9[5]
Compound 4 Hep2 (Laryngeal)21.3[5]
Comparative Kinase Inhibitory Activity

A primary mechanism of action for many pyrazolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Compound ClassTarget KinaseDerivativeIC₅₀ (nM)Reference
Pyrazolo[3,4-b]pyridinesTBK1Compound 15y 0.2[6]
TRKACompound C03 56[4]
TRKBCompound C03 43[4]
TRKCCompound C03 21[4]
CDK2Compound 9a 1630[3]
CDK9Compound 9a 262[3]
Mps1Compound 31 2.596[7]
In Vivo Antitumor Efficacy

While extensive in vivo data for this compound derivatives is not publicly available, studies on related isomers demonstrate promising antitumor activity in animal models.

A study on a potent Mps1 inhibitor with a pyrazolo[3,4-b]pyridine core, compound 31 , showed significant antitumor efficacy in an MDA-MB-468 xenograft model in mice, with no apparent toxicity.[7] Similarly, pan-TRK inhibitors with the same scaffold have also demonstrated potent in vivo anticancer effects.[4] These findings underscore the therapeutic potential of the broader pyrazolopyridine class in preclinical cancer models.

Experimental Protocols

This section provides a detailed overview of the methodologies commonly employed in the in vitro and in vivo evaluation of pyrazolopyridine derivatives.

In Vitro Assays

1. Cell Proliferation (MTT) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[5]

2. Kinase Inhibition Assay (Z'-LYTE™ Assay):

  • Principle: This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring kinase activity. It uses a synthetic peptide substrate that is phosphorylated by the kinase. A development reagent containing a site-specific protease digests the non-phosphorylated peptides, disrupting FRET, while phosphorylated peptides remain intact, preserving the FRET signal.

  • Protocol:

    • The kinase, test compound, and a FRET-peptide substrate are combined in a buffer solution in a 384-well plate.

    • ATP is added to initiate the kinase reaction, and the mixture is incubated at room temperature.

    • A development reagent is added to stop the kinase reaction and digest the non-phosphorylated substrate.

    • The plate is incubated to allow for the proteolytic reaction.

    • A stop reagent is added to terminate the development reaction.

    • The fluorescence emission is measured at two wavelengths (e.g., for coumarin and fluorescein), and the emission ratio is calculated to determine the extent of phosphorylation and, consequently, the inhibitory effect of the compound.[6]

3. Cell Cycle Analysis:

  • Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Protocol:

    • Cells are treated with the test compound for a specific duration.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

    • The DNA content of individual cells is measured using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[3]

4. Apoptosis Assay (Annexin V/PI Staining):

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Cells are treated with the test compound.

    • Cells are harvested and washed with a binding buffer.

    • Cells are incubated with FITC-conjugated Annexin V and PI in the dark.

    • The stained cells are analyzed by flow cytometry to quantify the different cell populations.[3]

In Vivo Assays

1. Xenograft Tumor Model:

  • Principle: This model involves the transplantation of human tumor cells into immunocompromised mice to study the in vivo efficacy of anticancer agents.

  • Protocol:

    • Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.[7]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a generic kinase signaling pathway targeted by pyrazolopyridine inhibitors and a typical experimental workflow for their evaluation.

G Generic Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase Downstream_Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Activates Effector_Proteins Effector_Proteins Downstream_Kinase->Effector_Proteins Phosphorylates Transcription_Factors Transcription_Factors Effector_Proteins->Transcription_Factors Regulates Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->Downstream_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Controls Cell_Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Cell_Proliferation_Survival Leads to

Caption: Inhibition of a kinase signaling pathway by a pyrazolopyridine derivative.

G Experimental Workflow for Pyrazolopyridine Derivatives Start Start Compound_Synthesis Synthesis of Pyrazolopyridine Derivatives Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (Cytotoxicity, Kinase Assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (Cell Cycle, Apoptosis) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Studies In_Vivo_Studies->Pharmacokinetics Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Pharmacokinetics->Lead_Optimization End End Lead_Optimization->End

Caption: A typical workflow for the preclinical evaluation of pyrazolopyridine derivatives.

References

Comparative Molecular Docking Analysis of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the molecular docking performance of compounds based on the pyrazolo[4,3-b]pyridine scaffold, providing insights into their potential as therapeutic agents.

While specific molecular docking studies on Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate are not extensively available in the reviewed literature, a wealth of research exists on the broader class of pyrazolo[4,3-b]pyridine and its isomeric pyrazolo[3,4-b]pyridine derivatives. These studies reveal the potential of this heterocyclic scaffold to interact with a variety of biological targets relevant to cancer, infectious diseases, and inflammatory conditions. This guide provides a comparative overview of the molecular docking performance of various pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives against several key protein targets, supported by experimental data from published research.

Comparative Performance Data

The following tables summarize the in silico and in vitro performance of various pyrazolo[3,4-b]pyridine derivatives against different biological targets. This data allows for a comparative assessment of their potential efficacy.

Table 1: Molecular Docking Scores of Pyrazolo[3,4-b]pyridine Derivatives Against Various Kinases [1]

CompoundTarget KinaseDocking Score (kcal/mol)Reference Ligand
4a HER2-10.12TAK-285
4b HER2-9.56TAK-285
4a BRAF-9.65Vemurafenib
4b BRAF-9.21Vemurafenib
4a JAK-8.78Tofacitinib
4b JAK-8.54Tofacitinib
4a PDGFRA-9.32Sunitinib
4b PDGFRA-8.89Sunitinib
4a AKT1-9.15GSK-690693
4b AKT1-8.77GSK-690693

Table 2: In Vitro Anticancer Activity and In Silico Binding Energy of Pyridopyrazolo-triazine and -triazole Derivatives [2]

CompoundTarget Cell LineIC50 (µM)Binding Energy (kcal/mol) (PDB: 5IVE)
3d HCT-11618.01-7.0123
5a HCT-1169.50-7.5341
6a HCT-11612.58-7.8182
7 HePG-28.42-7.3456
11 HCT-1167.71-7.1129
Doxorubicin HCT-1167.90N/A

Table 3: Comparative Docking Scores and In Vitro Activity of Pyrazolo[3,4-b]pyridine Derivatives Against Bacterial and Cancer Cell Lines [3]

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Target Cell LineGI50 (µM)
2g DNA Gyrase (3G7B)-8.5HepG20.01
Ciprofloxacin DNA Gyrase (3G7B)-7.3N/AN/A
2g Tubulin (1SA0)-10.0N/AN/A
Doxorubicin Tubulin (1SA0)-8.4HepG20.46

Table 4: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives Against Tropomyosin Receptor Kinase A (TRKA) [4][5]

CompoundIC50 (nM) against TRKATarget Cell LineIC50 (µM)
C03 [4]56Km-120.304
7b [5]64HepG2N/A
16c [5]47HepG2N/A
Larotrectinib [5]34N/AN/A

Experimental Protocols

The following is a representative methodology for molecular docking studies of pyrazolopyridine derivatives, synthesized from protocols described in the cited literature.[1][2][3][6]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER.

  • The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the pyrazolopyridine derivatives are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are then energetically minimized using a suitable force field.

  • Partial charges are calculated for each atom of the ligand.

3. Molecular Docking:

  • A grid box is defined around the active site of the target protein, encompassing the binding pocket.

  • Molecular docking is performed using software such as AutoDock or Schrödinger's Glide. The program systematically samples different conformations and orientations of the ligand within the active site.

  • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. The pose with the lowest binding energy is generally considered the most favorable.

4. Analysis of Results:

  • The docked poses are visualized to analyze the binding interactions between the ligand and the protein's active site residues.

  • Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified.

  • The docking results are often correlated with experimental data (e.g., IC50 values) to validate the docking protocol and gain insights into the structure-activity relationship (SAR).

Visualizing the Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular_Docking_Workflow Target_Selection Target Protein Selection (e.g., from PDB) Protein_Preparation Protein Preparation (Add Hydrogens, Assign Charges) Target_Selection->Protein_Preparation Ligand_Selection Ligand Selection (Pyrazolopyridine Derivatives) Ligand_Preparation Ligand Preparation (Energy Minimization) Ligand_Selection->Ligand_Preparation Grid_Generation Grid Box Generation (Define Active Site) Protein_Preparation->Grid_Generation Docking_Simulation Molecular Docking Simulation Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Pose_Scoring Pose Scoring & Ranking (Binding Energy Calculation) Docking_Simulation->Pose_Scoring Results_Analysis Results Analysis (Interaction Analysis, SAR) Pose_Scoring->Results_Analysis Experimental_Validation Experimental Validation (e.g., In Vitro Assays) Results_Analysis->Experimental_Validation

Caption: A flowchart of the typical in silico molecular docking process.

References

Evaluating Off-Target Effects of Novel Therapeutics: A Comparison Guide for Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, such as those based on the Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate scaffold, holds immense promise for treating a variety of diseases. However, ensuring the specificity of these compounds is paramount to minimizing toxicity and achieving a favorable therapeutic window. Off-target effects, where a drug interacts with unintended biomolecules, can lead to unforeseen side effects.[1][2][3] This guide provides a comparative overview of methodologies to evaluate these off-target effects, using data from the closely related and well-studied 1H-pyrazolo[3,4-b]pyridine derivatives as illustrative examples. A robust assessment of off-target interactions is a critical component of preclinical drug development.[3]

Comparative Kinase Selectivity Profiles

While specific kinome scan data for this compound derivatives is not publicly available, the following tables illustrate how such data is typically presented. The data is derived from studies on 1H-pyrazolo[3,4-b]pyridine derivatives, which are also potent kinase inhibitors.[4][5][6][7] This provides a framework for comparing the selectivity of novel compounds against a panel of kinases.

Table 1: Kinase Inhibition Profile of a Representative 1H-pyrazolo[3,4-b]pyridine Derivative (Compound 15y)

Kinase TargetPercent Inhibition at 1 µMIC₅₀ (nM)Assay Platform
TBK1 (Target) -0.2 Z'-LYTE
IKKε85%160Z'-LYTE
IKKα<10%>10,000LanthaScreen
IKKβ<10%>10,000LanthaScreen
... (other kinases).........

Data adapted from a study on potent TBK1 inhibitors.[6] The Z'-LYTE and LanthaScreen Eu Kinase Binding Assays are commonly used platforms for kinase activity and binding profiling.[6]

Table 2: Kinome Selectivity of a Representative Mps1 Inhibitor (Compound 31)

Kinase TargetPercent of Control at 1 µM
Mps1 (Target) <10%
MELK<10%
Haspin10-20%
PLK120-30%
Aurora A>50%
Aurora B>50%
... (panel of 606 kinases)...

Data adapted from a study on novel Mps1 inhibitors.[7] A lower percentage of control indicates stronger inhibition.

Experimental Protocols for Off-Target Evaluation

A multi-pronged approach combining biochemical and cell-based assays is crucial for a thorough assessment of off-target effects.[1][8][9]

Kinome Scanning

Kinome scanning provides a broad overview of a compound's interaction with a large number of kinases, which are common off-targets for small molecule inhibitors.[10]

Methodology: KINOMEscan® Competition Binding Assay [11][12]

  • Kinase Preparation: A comprehensive panel of human kinases is expressed and tagged (e.g., with DNA) for quantification.[11]

  • Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support, such as beads.[11]

  • Competition Assay: The test compound (e.g., an this compound derivative) is incubated with the kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.[11]

  • Quantification: The amount of kinase bound to the solid support is measured. This is often done using quantitative PCR (qPCR) to detect the DNA tag.[11][12]

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample, where a lower percentage indicates stronger binding and potential inhibition.[11] Dissociation constants (Kd) can also be determined to quantify the binding affinity.[12]

Cell-Based Assays

Cell-based assays offer a more physiologically relevant context to evaluate the functional consequences of on- and off-target engagement.[1][8]

a. Cytotoxicity Assays

These assays determine if a compound is toxic to cells, which could be an indication of off-target effects.[1]

Methodology: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

b. Cellular Signaling Assays

These assays investigate how a compound affects specific signaling pathways within the cell.[8]

Methodology: Western Blotting for Phospho-protein Analysis

  • Cell Treatment and Lysis: Treat cells with the test compound and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for a phosphorylated protein of interest (a downstream marker of a potential off-target kinase) and a total protein control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.

c. Cellular Proliferation Assays

These assays measure the effect of a compound on cell growth.[8]

Methodology: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells in a culture dish.

  • Compound Treatment: Treat the cells with the test compound at various concentrations.

  • Incubation: Allow the cells to grow for an extended period (e.g., 1-2 weeks) until visible colonies form.

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each dish.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

G cluster_0 Kinome Scanning Workflow cluster_1 cluster_2 A Test Compound (this compound derivative) D Competition Assay A->D B Kinase Panel B->D C Immobilized Ligand C->D E Quantification (qPCR) D->E F Data Analysis (% Inhibition, Kd) E->F G Selectivity Profile F->G H Identification of Off-Targets G->H

Caption: A generalized workflow for a competitive binding-based kinome scan.

G cluster_0 Pre-Clinical Evaluation cluster_1 cluster_2 cluster_3 A Compound Synthesis (Pyrazolo-pyridine core) B Biochemical Assays (e.g., Kinome Scan) A->B C Cell-Based Assays (Cytotoxicity, Signaling, Proliferation) A->C D Data Integration & Analysis B->D C->D E On-Target Potency D->E F Off-Target Profile D->F G Therapeutic Window Assessment E->G F->G

Caption: Logical workflow for the evaluation of off-target effects in drug discovery.

G cluster_0 Signaling Pathway Example cluster_1 cluster_2 A Growth Factor B Receptor Tyrosine Kinase (Potential Off-Target) A->B Binding C RAS B->C Activation D RAF C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G

Caption: A simplified diagram of the MAPK/ERK signaling pathway, often implicated in off-target kinase inhibitor effects.

References

Safety Operating Guide

Proper Disposal of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its contaminated materials effectively.

Hazard Profile and Safety Considerations

This compound is classified with several hazards that necessitate careful handling and disposal.[1][2] Understanding these hazards is the first step in ensuring safe disposal.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and detailed information.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to avoid environmental release and to ensure that all waste is handled by qualified professionals.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE.

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents.[3]

  • Skin Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[3]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

2. Waste Segregation and Collection:

  • Unused Product and Surplus: Collect any surplus or non-recyclable solutions in a designated, compatible, and clearly labeled waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (gloves, lab coats), weighing boats, and absorbent materials used for spills, should be considered contaminated. Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[3]

  • Packaging: Dispose of the original container as unused product.[3]

3. Disposal Method: The recommended disposal method for this compound is through a licensed professional waste disposal service.

  • Chemical Incineration: The preferred method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3] Extra care should be taken during ignition as the material may be flammable.

  • Licensed Disposal Company: Offer the surplus and non-recyclable solutions to a licensed disposal company for proper management.[3]

4. Environmental Precautions: It is critical to prevent the product from entering drains, waterways, or sewer systems.[1][3] In case of an accidental spill, contain the material, prevent its spread, and collect it for disposal as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Segregation cluster_disposal Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type unused Unused/Surplus Product waste_type->unused Product contaminated Contaminated Materials (Gloves, Glassware, etc.) waste_type->contaminated Materials packaging Empty/Contaminated Packaging waste_type->packaging Packaging collect Collect in a Labeled, Closed Hazardous Waste Container unused->collect contaminated->collect packaging->collect disposal_decision Contact Licensed Waste Disposal Service collect->disposal_decision incineration Chemical Incineration with Afterburner and Scrubber disposal_decision->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1][4]Nitrile or neoprene gloves (double-gloving recommended).[1][5]Laboratory coat.[1][5]N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation.[4]
Solution Preparation Chemical splash goggles.[1][5]Nitrile or neoprene gloves.[1][5]Laboratory coat.[1][5]Work within a chemical fume hood.[1]
Conducting Reactions Chemical splash goggles and face shield.[1]Nitrile or neoprene gloves.[1]Chemical-resistant laboratory coat or apron.[1]Work within a certified chemical fume hood.[6]
Handling Spills Chemical splash goggles and face shield.Nitrile or neoprene gloves.Chemical-resistant laboratory coat or apron.Use appropriate respiratory protection based on the spill size and location.
Waste Disposal Chemical splash goggles.[1]Nitrile or neoprene gloves.[1]Laboratory coat.[1]Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

Operational Plan: Step-by-Step Guidance

1. Preparation and Weighing:

  • Before handling, ensure you have read and understood the available safety information for similar compounds.

  • Work within a designated area, such as a chemical fume hood, especially when handling the powdered form to prevent inhalation of dust.[7]

  • Use an enclosed balance if available to minimize the dispersion of the powder.[7]

  • When transferring the powder, use a spatula and avoid pouring directly from the bottle to prevent spillage.[7]

  • Keep the container closed when not in use.[7]

2. Solution Preparation:

  • All solution preparations must be carried out inside a certified chemical fume hood to control exposure to vapors.[1][5]

  • Slowly add the solid to the solvent to avoid splashing.

  • Ensure all containers are clearly labeled with the chemical name and any hazard warnings.[5]

3. Reaction and Handling:

  • Set up all reactions within a chemical fume hood.

  • Wear the appropriate PPE as detailed in the table above, including a face shield when there is a risk of splashing.[1][8]

  • Keep the sash of the fume hood as low as possible while working.

  • Avoid working alone and ensure that colleagues are aware of the materials you are using.

Disposal Plan

1. Waste Segregation and Collection:

  • Dispose of contaminated materials, including gloves, weigh boats, and paper towels, in a designated, sealed waste container.[4]

  • Do not mix this waste with other waste streams unless compatibility is confirmed.[9]

  • Liquid waste containing this compound should be collected in a separate, clearly labeled, and sealed container.

2. Disposal Procedure:

  • All waste must be disposed of as hazardous chemical waste.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[4] Remove contaminated clothing.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact your EHS office.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS/Safety Info don_ppe Don Appropriate PPE prep->don_ppe weigh Weighing in Fume Hood don_ppe->weigh dissolve Solution Preparation in Fume Hood weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Final Step

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。